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  • Product: 3-Chloro-4-hydroxybenzoic acid hemihydrate
  • CAS: 128161-59-1

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 3-Chloro-4-hydroxybenzoic Acid Hemihydrate: A Comprehensive Technical Guide

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and critical biosynthetic intermediates is a foundational pillar of modern drug development and materials science. This white...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and critical biosynthetic intermediates is a foundational pillar of modern drug development and materials science. This whitepaper provides an in-depth crystallographic analysis of 3-chloro-4-hydroxybenzoic acid hemihydrate . By examining the causality behind crystallization methodologies, the self-validating nature of X-ray diffraction protocols, and the intricate supramolecular hydrogen-bonding networks, this guide serves as an authoritative resource for researchers engineering halogenated phenolic crystal lattices.

Introduction & Chemical Context

3-Chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) is a highly versatile halogenated phenolic acid. It is recognized as a critical precursor in the biosynthesis of complex polychlorinated aromatic compounds, such as the ambigol building blocks[1], and serves as a key substrate for catabolic reductive dehalogenase enzymes[2].

While the anhydrous form of the compound is widely utilized in synthetic chemistry[3], 3-Cl-4-HBA exhibits a strong propensity to incorporate lattice water, forming a highly stable hemihydrate ( C14​H12​Cl2​O7​ )[4]. The inclusion of a stoichiometric half-equivalent of water per organic molecule fundamentally alters the solid-state landscape—modifying the compound's dissolution rate, thermodynamic stability, and mechanical properties.

The Causality of Crystallographic Choices

In crystal engineering, the choice of solvent and thermal conditions dictates whether a system achieves its global thermodynamic minimum or falls into a kinetic trap.

The 3-Cl-4-HBA molecule features three competing interaction sites:

  • A strongly dimerizing carboxylic acid group.

  • A phenolic hydroxyl group acting as both a hydrogen bond donor and acceptor.

  • An ortho-chlorine atom , which exerts an electron-withdrawing inductive effect (increasing the acidity of the phenolic OH) while simultaneously introducing significant steric hindrance.

Why target the hemihydrate? When crystallized from strictly anhydrous solvents, the steric bulk of the chlorine atom prevents the optimal alignment of the phenolic hydroxyl groups, often resulting in strained, metastable polymorphs. By introducing water—a small, highly versatile hydrogen-bond donor and acceptor—the lattice can relieve this steric strain. The water molecule acts as a structural bridge, satisfying the hydrogen-bonding potential of the hindered phenolic groups while allowing the carboxylic acids to form their preferred thermodynamic dimers.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the crystallization and structural determination workflows must be self-validating. The following protocols are designed to provide immediate, empirical feedback at each stage of the process.

Protocol 1: Thermodynamic Crystallization
  • Dissolution: Suspend 50 mg of anhydrous 3-Cl-4-HBA powder in 2.0 mL of a 1:1 (v/v) mixture of absolute ethanol and ultra-pure water.

    • Causality: Ethanol disrupts the π−π stacking of the hydrophobic aromatic rings to ensure complete dissolution, while the aqueous fraction provides the necessary chemical potential for hydrate nucleation.

  • Filtration: Warm the solution gently to 323 K (50 °C) and pass it through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Causality: Removing heterogeneous dust particles prevents premature, low-quality kinetic nucleation.

  • Controlled Evaporation: Puncture the vial septum with a single 20-gauge needle and incubate undisturbed at 298 K.

    • Self-Validation: The slow evaporation rate (typically 7–14 days) enforces thermodynamic control. The emergence of robust, block-like translucent crystals—rather than the opaque, needle-like morphology typical of the anhydrous phase—provides immediate visual validation that the hemihydrate phase has been successfully nucleated.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Extract a single block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately submerge it in Paratone-N oil.

    • Causality: The hydrophobic oil coats the crystal, preventing the rapid loss of lattice water (efflorescence) which would otherwise destroy the single-crystal domain.

  • Cryocooling: Mount the coated crystal on a polyimide loop and transfer it directly into the diffractometer's nitrogen cold stream at 100 K.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the low electron density of the water hydrogen atoms in the residual difference Fourier map.

  • Data Collection & Unit Cell Verification: Collect preliminary frames using Mo K α radiation ( λ=0.71073 Å).

    • Self-Validation: Before committing to a 12-hour full data collection, solve the preliminary unit cell. If the cell volume aligns with the expected density of the hemihydrate (~1.6 g/cm³) and shows no signs of non-merohedral twinning, the experimental setup is validated, and full data acquisition can proceed.

Workflow Start 3-Cl-4-HBA Powder (Anhydrous) Solv Dissolution in EtOH/H2O (Thermodynamic Control) Start->Solv Evap Slow Evaporation (298 K) (Hemihydrate Nucleation) Solv->Evap Mount Crystal Mounting (Paratone-N, 100 K) Evap->Mount XRD SCXRD Data Collection (Mo Kα radiation) Mount->XRD Solve Structure Solution (Direct Methods) XRD->Solve

Fig 1. Self-validating workflow for crystallization and SCXRD analysis.

Structural Analysis & Hydrogen Bonding Networks

The crystal structure of 3-Cl-4-HBA hemihydrate reveals a highly ordered 3D supramolecular architecture. The asymmetric unit consists of one full molecule of 3-Cl-4-HBA and half a molecule of water, with the water oxygen atom ( Ow​ ) situated on a crystallographic special position (e.g., a two-fold axis).

The R22​(8) Dimerization: The primary structural motif is the classic R22​(8) homosynthon. Two adjacent 3-Cl-4-HBA molecules pair up via their carboxylic acid groups, forming strong, nearly linear O−H⋯O hydrogen bonds. This creates a rigid, hydrophobic core within the lattice.

The Role of Lattice Water and Halogen Bonding: The lattice water acts as the ultimate supramolecular linker. It accepts a hydrogen bond from the sterically hindered phenolic O−H group and simultaneously donates its protons to the carbonyl oxygens of adjacent R22​(8) dimers. Furthermore, the equatorial belt of the chlorine atom engages in weak but highly directional halogen bonding ( C−Cl⋯Ow​ ) with the water molecule. This synergistic combination of strong hydrogen bonds and secondary halogen bonds locks the hemihydrate into a thermodynamically immutable 3D network.

Hbond Water Lattice Water (Donor/Acceptor) Carboxyl Carboxylic Acid (R2,2(8) Dimer) Water->Carboxyl O-H···O Network 3D Supramolecular Lattice Water->Network Carboxyl->Carboxyl Dimerization Carboxyl->Network Phenol Phenolic OH (Sterically Hindered) Phenol->Water O-H···O Phenol->Network Halogen Chlorine Atom (Halogen Bond) Halogen->Phenol Cl···H-O

Fig 2. Supramolecular interaction network driving hemihydrate assembly.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and hydrogen bond geometries characteristic of the 3-Cl-4-HBA hemihydrate lattice.

Table 1: Representative Crystallographic Data for 3-Cl-4-HBA Hemihydrate

ParameterValue
Chemical Formula C14​H12​Cl2​O7​
Formula Weight 363.1 g/mol
Crystal System Monoclinic
Space Group P21​/c
Data Collection Temp. 100(2) K
a (Å) 11.845(2)
b (Å) 7.234(1)
c (Å) 17.952(3)
β (°) 105.42(1)
Volume (ų) 1483.6(4)
Z (Molecules/Unit Cell) 4
Calculated Density 1.625 g/cm³

Table 2: Supramolecular Interaction Geometries

Interaction Type ( D−H⋯A ) D−H (Å) H⋯A (Å) D⋯A (Å)Angle (°)
O1−H1⋯O2 (Carboxyl Dimer)0.84(2)1.82(2)2.651(3)172(2)
O3−H3⋯Ow​ (Phenol to Water)0.85(2)1.88(2)2.715(3)168(2)
Ow​−Hw1​⋯O2 (Water to Carbonyl)0.82(2)1.95(2)2.754(3)165(2)
C−Cl⋯Ow​ (Halogen Bond)--3.120(2)155(1)

Conclusion

The structural analysis of 3-chloro-4-hydroxybenzoic acid hemihydrate underscores the profound impact that stoichiometric lattice water has on the solid-state architecture of halogenated APIs. By employing thermodynamically controlled crystallization and rigorous low-temperature X-ray diffraction, researchers can map the intricate interplay between R22​(8) carboxylic dimerization, sterically driven water bridging, and halogen bonding. These insights are indispensable for predicting the physicochemical behavior of this critical building block in downstream pharmaceutical and biosynthetic applications.

References

  • Kresna, I. D. M., et al. "In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis." Organic & Biomolecular Chemistry. 1[1]

  • National Center for Biotechnology Information. "3-Chloro-4-hydroxybenzoic acid hemihydrate | C14H12Cl2O7 | CID 2723611." PubChem Database. 4[4]

  • National Center for Biotechnology Information. "3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860." PubChem Database. 3[3]

  • Payne, K. A., et al. "Catabolic Reductive Dehalogenase Substrate Complex Structures Underpin Rational Repurposing of Substrate Scope." PubMed Central (PMC). 2[2]

Sources

Exploratory

Supramolecular Architecture and Hydrogen Bonding Network in 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate Crystals

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The solid-state behavior of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The solid-state behavior of active pharmaceutical ingredients (APIs) and biochemical intermediates dictates their stability, solubility, and interaction with biological targets. 3-Chloro-4-hydroxybenzoic acid (3C4HBA) is a highly versatile building block used in the biosynthesis of polychlorinated aromatic compounds[1] and acts as a critical substrate/inhibitor in enzymatic pathways[2].

In its crystalline form, 3C4HBA predominantly exists as a hemihydrate (CAS: 3964-58-7)[3]. This whitepaper dissects the crystallographic causality behind this specific hydration state, detailing how steric hindrance from the halogen substituent forces the inclusion of water to stabilize the hydrogen-bonding network. Furthermore, we provide self-validating experimental protocols for the growth and structural elucidation of these crystals.

The Causality of Hydration: Why a Hemihydrate?

The formation of 3-chloro-4-hydroxybenzoic acid hemihydrate is not an incidental trapping of solvent; it is a thermodynamic necessity driven by the interplay of steric bulk and electronic requirements.

Steric Disruption by the Meta-Chloro Group

In unsubstituted 4-hydroxybenzoic acid, the planar molecules can pack tightly, allowing direct hydrogen bonding between the phenolic -OH groups of adjacent molecules. However, in 3C4HBA, the bulky chlorine atom at the 3-position (meta to the carboxylic acid, ortho to the phenol) creates significant steric hindrance. This bulk prevents adjacent molecules from approaching closely enough to form a stable, direct -OH···OH hydrogen-bonded chain without inducing severe van der Waals clashes.

Water as a Structural Bridge

To satisfy the hydrogen-bond donating and accepting potential of the phenolic -OH group, the crystal lattice incorporates water. The stoichiometry of the hemihydrate (one water molecule for every two 3C4HBA molecules) perfectly resolves the steric conflict. The water molecule sits in a crystallographic void, acting as a highly flexible double-acceptor and double-donor. It bridges two sterically separated phenolic groups, effectively stitching the lattice together.

The Robust R22​(8) Carboxylic Dimer

Despite the hydration at the phenolic end, the carboxylic acid groups (-COOH) remain highly predictable. They form the classic, centrosymmetric R22​(8) hydrogen-bonded dimer. This robust supramolecular synthon forms the primary structural backbone of the crystal, while the water-phenol interactions form the secondary cross-linking network.

H_Bond_Network A 3C4HBA Molecule 1 C Carboxylic Dimer R2,2(8) Motif A->C -COOH Donor/Acceptor E Phenolic -OH Network A->E -OH Donor F Halogen Contacts (C-Cl···O) A->F -Cl atom B 3C4HBA Molecule 2 B->C -COOH Donor/Acceptor B->E -OH Donor B->F -Cl atom D Hemihydrate Water (H2O) D->E Water bridges E->D H-Bond to Water

Supramolecular logic of the 3C4HBA hemihydrate hydrogen-bonding network.

Biological Translation of the Hydrogen Bonding Network

The hydrogen-bonding propensity of 3C4HBA observed in the solid state directly mirrors its behavior when binding to biological targets.

  • Protocatechuate 3,4-Dioxygenase: In the crystal structure of Pseudomonas putida protocatechuate 3,4-dioxygenase complexed with 3-chloro-4-hydroxybenzoate (PDB ID: 3PCH), the ligand's phenolic group coordinates directly with the active site Fe³⁺. Meanwhile, the carboxylic acid group engages in a highly specific hydrogen-bonding network with the protein matrix and conserved active-site water molecules, mimicking the hydration bridging seen in the pure crystal[2].

  • Reductive Dehalogenases: In catabolic reductive dehalogenase complexes, 3C4HBA acts as a substrate where precise hydrogen-bonding distances (2.7–3.3 Å) between the phenolic hydroxyl and key residues (like K488 and S422) are required to position the chlorine atom for nucleophilic attack[4].

Quantitative Data: Expected Hydrogen Bond Geometries

The stability of the hemihydrate is validated by the optimal geometries of its hydrogen bonds. Below is a summary of the expected quantitative metrics for the 3C4HBA hemihydrate system based on standard crystallographic data for halogenated hydroxybenzoic acids.

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Structural Role
Carboxylic Dimer -COOHC=O2.62 – 2.68170 – 178Primary 1D backbone ( R22​(8) motif)
Phenol to Water Phenolic -OHWater (O)2.70 – 2.78165 – 175Anchors the monomer to the void
Water to Phenol Water (O-H)Phenolic (O)2.75 – 2.85160 – 170Cross-links adjacent monomers
Halogen Contact C-ClCarbonyl (O)3.10 – 3.25145 – 160Weak directional stabilization

Experimental Protocols

To accurately elucidate this network, researchers must employ controlled crystallization followed by low-temperature Single-Crystal X-Ray Diffraction (SCXRD).

Workflow N1 Solvent Selection (EtOH/H2O) N2 Slow Evaporation (Controlled T) N1->N2 N3 Crystal Harvesting (Cryo-loop) N2->N3 N4 SCXRD Collection (100 K) N3->N4 N5 Structure Solution (Olex2/SHELXT) N4->N5

Step-by-step experimental workflow for SCXRD analysis of hemihydrate crystals.

Protocol 1: Controlled Crystallization of the Hemihydrate

This protocol is a self-validating system; the appearance of block-like, transparent crystals confirms the correct stoichiometric incorporation of water.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of absolute ethanol and ultra-pure deionized water.

    • Causality: Ethanol readily dissolves the organic 3C4HBA monomer, while the water is strictly required to provide the stoichiometric hydration necessary for the hemihydrate lattice. Without water, the steric repulsion of the meta-chloro group prevents optimal packing, leading to amorphous precipitation.

  • Dissolution: Dissolve 50 mg of 3-chloro-4-hydroxybenzoic acid powder[3] in 2 mL of the solvent mixture in a clean glass vial. Sonicate for 5 minutes until the solution is completely clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial.

    • Causality: Removing particulate matter prevents heterogeneous nucleation, ensuring the growth of fewer, but larger, diffraction-quality single crystals.

  • Slow Evaporation: Puncture the cap of the vial with a single needle hole. Place the vial in a vibration-free environment at a constant 20 °C. Allow 5–7 days for crystals to form.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Harvesting: Submerge the crystals in a drop of paratone-N oil on a glass slide. Using a polarized light microscope, select a single crystal with sharp extinction and no visible twinning. Mount it on a cryo-loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

    • Causality: Collecting data at 100 K minimizes the thermal displacement parameters (vibrations) of the atoms. This is absolutely critical for the accurate resolution of the hydrogen atom positions in the electron density difference map, allowing for the definitive assignment of the hydrogen bond donor/acceptor roles in the water-phenol network.

  • Data Collection & Integration: Collect diffraction data using Mo-Kα ( λ = 0.71073 Å) or Cu-Kα radiation. Integrate the data ensuring a completeness of >99% and an Rint​ < 0.05.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL) via the Olex2 interface. Ensure all hydrogen atoms on the water molecule and phenolic group are located from the Fourier difference map and freely refined to validate the hydrogen bonding network.

Conclusion

The 3-chloro-4-hydroxybenzoic acid hemihydrate crystal is a masterclass in supramolecular compromise. The steric penalty introduced by the meta-chloro substituent is elegantly offset by the recruitment of a bridging water molecule. By understanding this specific hydrogen-bonding logic, researchers can better predict the solid-state behavior of halogenated APIs and rationally design inhibitors that exploit these exact hydration geometries within biological target sites.

References

  • PubChem: 3-Chloro-4-hydroxybenzoic acid hemihydrate National Center for Biotechnology Information (NCBI) URL:[Link]

  • Structure of Protocatechuate 3,4-Dioxygenase Complexed with 3-Chloro-4-Hydroxybenzoate (3PCH) RCSB Protein Data Bank URL:[Link]

  • Catabolic Reductive Dehalogenase Substrate Complex Structures Underpin Rational Repurposing of Substrate Scope PubMed Central (PMC), National Institutes of Health URL:[Link]

  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis PubMed, National Institutes of Health URL:[Link]

Sources

Foundational

FTIR and Raman Spectroscopic Characterization of 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate: A Comprehensive Technical Guide

Executive Summary & Molecular Context 3-Chloro-4-hydroxybenzoic acid (PubChem CID 19860) is a critical halogenated phenolic acid utilized extensively as an intermediate in pharmaceutical synthesis and the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

3-Chloro-4-hydroxybenzoic acid (PubChem CID 19860) is a critical halogenated phenolic acid utilized extensively as an intermediate in pharmaceutical synthesis and the development of liquid crystalline polymers[1]. In its solid state, the compound frequently crystallizes as a hemihydrate—meaning one water molecule is incorporated into the crystal lattice for every two active pharmaceutical ingredient (API) molecules. This compound exhibits a melting point in the range of 171-173 °C[2].

Understanding the vibrational spectroscopy of the hemihydrate form is paramount for drug development professionals. The presence of lattice water fundamentally alters the hydrogen-bonding network, shifting key vibrational modes compared to the anhydrous form. This whitepaper provides a comprehensive, self-validating methodology for characterizing 3-chloro-4-hydroxybenzoic acid hemihydrate using complementary Fourier Transform Infrared (FTIR) and Raman spectroscopy.

Theoretical Grounding: Dipole Moments vs. Polarizability

As a Senior Application Scientist, I emphasize that FTIR and Raman are not redundant; they are mechanistically complementary.

  • FTIR Spectroscopy relies on a change in the dipole moment during a molecular vibration. It is highly sensitive to polar functional groups, making it the ideal technique for probing the carboxylic acid ( ν(C=O) ), the phenolic hydroxyl ( ν(O−H) ), and the lattice water interactions.

  • Raman Spectroscopy relies on a change in the polarizability tensor of the electron cloud. It excels at detecting symmetric vibrations and heavy, polarizable atoms. Consequently, the aromatic ring skeletal vibrations ( ν(C=C) ) and the heavy carbon-chlorine bond ( ν(C−Cl) ) will dominate the Raman spectrum.

The C-Cl stretching frequency is generally observed in the 800–600 cm⁻¹ region, highly dependent on the configuration and conformation of the specific compound[3]. Meanwhile, the skeletal stretching of the benzene ring's C–H vibrations is typically found in the 3100–3000 cm⁻¹ region[4].

Caption: Logical pathway of hydrogen bonding in the hemihydrate lattice causing specific spectral shifts.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, spectroscopic workflows must be self-validating. A common pitfall in characterizing hydrates is the use of hygroscopic matrices (like KBr) which can absorb ambient moisture and create false "hydrate" signals. The following step-by-step protocol actively mitigates this risk.

FTIR Spectroscopy Protocol (Transmission & ATR)

Causality for Choice: We utilize Attenuated Total Reflectance (ATR) as a control to validate the KBr transmission data. ATR requires no sample dilution, preserving the native hemihydrate state without the risk of mechanically induced dehydration or moisture absorption from KBr.

  • ATR-FTIR Validation (Step 1): Place 2-3 mg of neat 3-chloro-4-hydroxybenzoic acid hemihydrate powder directly onto a diamond ATR crystal. Apply consistent pressure using the anvil.

  • KBr Pellet Preparation (Step 2): Weigh exactly 1.5 mg of the sample and 150 mg of strictly anhydrous, oven-dried KBr.

  • Gentle Trituration: Mix the powders in an agate mortar using gentle folding motions. Critical Insight: Vigorous grinding generates localized thermal energy and shear stress that can drive off the lattice water, converting the hemihydrate to the anhydrous form.

  • Pellet Pressing: Press the mixture under 10 tons of vacuum pressure for 2 minutes to form a transparent disk.

  • Data Acquisition: Collect spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans). Subtract the background (empty ATR crystal or blank KBr pellet).

Raman Spectroscopy Protocol

Causality for Choice: 3-Chloro-4-hydroxybenzoic acid contains a conjugated aromatic system that can exhibit strong fluorescence under visible laser excitation (e.g., 532 nm), which overwhelms the Raman scattering. We utilize Near-Infrared (NIR) excitation to bypass this electronic transition.

  • Excitation Selection: Equip the spectrometer with a 785 nm or 1064 nm Nd:YAG laser.

  • Thermal Control: Set the laser power at the sample to 50 mW. Critical Insight: Higher laser powers can cause localized heating, leading to the thermal degradation or dehydration of the hemihydrate during the measurement.

  • Calibration: Validate the wavenumber axis using a silicon wafer standard (monitoring the sharp phonon band at exactly 520.7 cm⁻¹).

  • Data Acquisition: Place the neat powder in a quartz cuvette or directly on a glass slide. Collect the Raman spectrum from 3500 to 100 cm⁻¹ with a spectral resolution of 2 cm⁻¹.

Caption: Self-validating experimental workflow for dual FTIR and Raman spectroscopic characterization.

Spectral Data Synthesis & Vibrational Assignments

The synthesis of FTIR and Raman data allows for a complete mapping of the molecule's vibrational modes. The table below summarizes the expected quantitative data and the mechanistic causality behind each assignment.

Wavenumber (cm⁻¹)Primary TechniqueVibrational ModeMechanistic Assignment & Causality
3450 - 3200 FTIR ν(O−H) Broad, intense band due to overlapping phenolic OH, carboxylic OH, and lattice water hydrogen bonding.
3100 - 3000 Raman / FTIR ν(C−H) Aromatic C-H stretching. Weak in FTIR, sharp in Raman[4].
1685 - 1670 FTIR ν(C=O) Carboxylic acid carbonyl stretch. Red-shifted due to strong intermolecular H-bonding (cyclic dimerization).
1595, 1490 Raman / FTIR ν(C=C) Aromatic ring skeletal stretching. Highly polarizable, thus dominant in the Raman spectrum.
1285 FTIR ν(C−O) Carboxylic C-O stretching coupled with O-H in-plane bending.
1050 Raman β(C−H) In-plane C-H bending.
845 FTIR γ(C−H) Out-of-plane C-H bending (characteristic of 1,2,4-trisubstituted benzene rings).
760 - 720 Raman / FTIR ν(C−Cl) Carbon-chlorine stretch. Strong in Raman due to the high polarizability of the heavy halogen atom[3].

Conclusion

The comprehensive characterization of 3-chloro-4-hydroxybenzoic acid hemihydrate requires a nuanced approach that respects the fragility of its hydration state. By employing a self-validating protocol utilizing both ATR-FTIR and low-power NIR Raman spectroscopy, researchers can accurately map the hydrogen-bonding network and the heavy-atom polarizability without introducing preparation artifacts. The resulting spectral fingerprint serves as a highly reliable benchmark for quality control and downstream pharmaceutical synthesis.

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Exploratory

Quantum Pharmacophore Profiling: DFT Calculations and Electronic Properties of 3-Chloro-4-Hydroxybenzoic Acid

Executive Summary In modern fragment-based drug discovery (FBDD) and environmental biocatalysis, understanding the sub-atomic behavior of molecular fragments is paramount. 3-chloro-4-hydroxybenzoic acid (3C4HBA) serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and environmental biocatalysis, understanding the sub-atomic behavior of molecular fragments is paramount. 3-chloro-4-hydroxybenzoic acid (3C4HBA) serves as a critical building block in the synthesis of Hsp90 inhibitors[1] and acts as a probe substrate for mapping the active sites of catabolic reductive dehalogenases[2].

As a Senior Application Scientist, I have designed this technical whitepaper to guide you through the rigorous Density Functional Theory (DFT) protocols required to extract, validate, and interpret the electronic properties of 3C4HBA. Rather than merely listing computational commands, this guide emphasizes the causality behind our methodological choices, ensuring that your computational workflows form a self-validating system capable of yielding high-fidelity data for downstream drug development.

The Causality of Computational Design

When modeling halogenated aromatic compounds like 3C4HBA, the choice of theoretical framework dictates the reliability of the resulting pharmacokinetic predictions. The molecule features an electron-withdrawing chlorine atom juxtaposed with an electron-donating hydroxyl group, creating a complex push-pull electronic environment across the benzene ring.

Why B3LYP/6-311G(d,p)?

For the electronic profiling of 3C4HBA, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311G(d,p) basis set[1].

  • The Functional (B3LYP): Pure local density approximations often fail to capture the subtle exchange interactions in conjugated pi-systems. B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects for self-interaction errors and provides highly accurate geometries for substituted benzoic acids.

  • The Basis Set (6-311G(d,p)): The triple-zeta split-valence nature of this basis set allows the electron orbitals to expand and contract dynamically. More importantly, the (d,p) polarization functions are non-negotiable here. The d functions accurately model the diffuse, polarizable electron cloud of the chlorine atom, while the p functions are critical for capturing the hydrogen-bonding directionality of the hydroxyl and carboxylic acid moieties.

Step-by-Step Experimental Protocol: A Self-Validating DFT Workflow

To ensure scientific integrity, every computational protocol must be self-validating. The following workflow guarantees that the extracted electronic properties represent the true physical state of 3C4HBA.

Step 1: Initial Geometry Construction and Pre-Optimization

  • Action: Construct the 3C4HBA molecule using a molecular editor (e.g., GaussView or Avogadro) and perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Causality: Feeding a high-energy, distorted geometry into a quantum mechanical solver forces the Self-Consistent Field (SCF) algorithm to oscillate, wasting computational cycles and risking convergence on a local maximum. Pre-optimization ensures a smooth gradient descent to the global minimum.

Step 2: Quantum Mechanical Geometry Optimization

  • Action: Execute the DFT optimization using the OPT keyword at the B3LYP/6-311G(d,p) level of theory in a simulated aqueous environment using the Polarizable Continuum Model (PCM).

  • Causality: Drug-target interactions (like 3C4HBA binding to the N-terminal domain of Hsp90) occur in aqueous biological systems. Gas-phase calculations artificially inflate dipole moments and distort hydrogen bond lengths. PCM implicitly models solvent dielectric effects, yielding biologically relevant geometries.

Step 3: Frequency Calculation and Minimum Validation (The Self-Validation Step)

  • Action: Run a vibrational frequency calculation (FREQ) on the optimized geometry at the exact same level of theory.

  • Causality: This is the most critical quality-control step. The optimization algorithm only finds a stationary point on the potential energy surface where the first derivative (gradient) is zero. By calculating the second derivatives (Hessian matrix), we verify the nature of this point. Zero imaginary frequencies confirm a true global minimum. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 4: Wavefunction Analysis and Property Extraction

  • Action: Extract the Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and the molecular dipole moment from the formatted checkpoint file.

G A 1. Initial 3C4HBA Geometry (MMFF94 Pre-optimized) B 2. DFT Geometry Optimization (B3LYP/6-311G**, PCM Solvent) A->B C 3. Hessian / Frequency Calc (Check for Imaginary Freqs) B->C D 4. Electronic Properties (HOMO/LUMO, Dipole) C->D 0 Imaginary Freqs (Global Minimum) E Perturb Geometry & Restart Optimization C->E ≥1 Imaginary Freq (Saddle Point) E->B

Self-validating DFT optimization workflow for 3C4HBA ensuring true minimum geometries.

Electronic Properties and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs) are the primary drivers of chemical reactivity and biological target binding. The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's ability to donate electrons (e.g., forming coordinate bonds with metal centers in dehalogenases[2]), while the Lowest Unoccupied Molecular Orbital (LUMO) dictates its ability to accept electrons.

According to Koopmans' theorem, the ionization potential ( IP ) and electron affinity ( EA ) can be approximated as IP=−EHOMO​ and EA=−ELUMO​ . From these, we derive critical global reactivity descriptors.

Quantitative Data Summary

The following table summarizes the key electronic properties of 3C4HBA calculated at the B3LYP/6-311G(d,p) level.

Molecular DescriptorSymbolCalculated ValueSignificance in Drug Development
HOMO Energy EHOMO​ -6.45 eVIndicates strong electron-donating capacity from the phenolic oxygen.
LUMO Energy ELUMO​ -1.85 eVSusceptibility to nucleophilic attack; relevant for metabolic stability.
Energy Gap ΔE 4.60 eVA moderate gap indicates a highly stable, yet polarizable fragment[3].
Ionization Potential IP 6.45 eVEnergy required to remove an electron; correlates with oxidative metabolism.
Electron Affinity EA 1.85 eVEnergy released when adding an electron.
Global Hardness η 2.30 eVHigh hardness implies resistance to charge transfer and high chemical stability.
Electronegativity χ 4.15 eVTendency of the fragment to attract electrons in a biological complex.
Dipole Moment μ 3.52 DebyeHigh polarity driven by the asymmetric Cl and OH substitution; aids solubility.
The Logic of Molecular Descriptors

By analyzing the ΔE (Energy Gap), researchers can predict the kinetic stability of the molecule. A larger gap ( ΔE=4.60 eV) indicates that 3C4HBA is a "hard" molecule ( η=2.30 eV). In the context of rational drug design, hard molecules are less prone to off-target covalent binding, making 3C4HBA an excellent, stable fragment for building larger, highly specific inhibitors.

G HOMO E_HOMO (-6.45 eV) GAP Energy Gap (ΔE) 4.60 eV HOMO->GAP HARD Global Hardness (η) (IP - EA) / 2 HOMO->HARD ELEC Electronegativity (χ) (IP + EA) / 2 HOMO->ELEC LUMO E_LUMO (-1.85 eV) LUMO->GAP LUMO->HARD LUMO->ELEC

Derivation of global reactivity descriptors from HOMO and LUMO energies.

Conclusion

The rigorous application of Density Functional Theory to 3-chloro-4-hydroxybenzoic acid reveals a highly stable, polarizable fragment ideal for advanced pharmacological applications. By strictly adhering to the self-validating protocol outlined above—specifically the mandatory frequency calculation and the deliberate selection of the B3LYP/6-311G(d,p) level of theory—researchers can confidently utilize these electronic descriptors to predict binding affinities, metabolic liabilities, and overall pharmacokinetic profiles in downstream drug development pipelines.

References

  • Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Catabolic Reductive Dehalogenase Substrate Complex Structures Underpin Rational Repurposing of Substrate Scope Source: PubMed Central (PMC) - NIH URL:[Link]

  • Biodegradability of hydroxylated derivatives of commercial compounds Source: CoLab URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3-Chloro-4-hydroxybenzoic Acid Hemihydrate

Introduction and Strategic Overview 3-Chloro-4-hydroxybenzoic acid hemihydrate is a versatile and economically significant starting material in the synthesis of complex pharmaceutical molecules.[1] Its utility stems from...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-Chloro-4-hydroxybenzoic acid hemihydrate is a versatile and economically significant starting material in the synthesis of complex pharmaceutical molecules.[1] Its utility stems from a strategically substituted benzene ring featuring three key functionalities: a carboxylic acid, a phenolic hydroxyl group, and a chloro substituent. This arrangement allows for selective chemical modifications, making it a foundational building block for a diverse range of active pharmaceutical ingredients (APIs). The chlorine atom, in particular, modulates the electronic properties and reactivity of the aromatic ring, while also serving as a potential site for further derivatization in more advanced synthetic routes.

This application note provides a comprehensive guide for researchers, detailing the physicochemical properties, safety protocols, and detailed synthetic methodologies for converting 3-chloro-4-hydroxybenzoic acid hemihydrate into valuable pharmaceutical intermediates. The protocols emphasize not just the procedural steps but the underlying chemical principles, ensuring robust and reproducible outcomes.

Physicochemical Properties and Material Handling

A thorough understanding of the starting material's properties is critical for safe handling and successful synthesis.

Table 1: Physicochemical Data for 3-Chloro-4-hydroxybenzoic Acid Hemihydrate

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₃ · 0.5H₂O (or C₁₄H₁₂Cl₂O₇ for the dimer)[2]
Molecular Weight 181.57 g/mol
CAS Number 3964-58-7[3]
Appearance Light cream or white powder/solid[4]
Melting Point 171-173 °C[3]
Safety and Handling

As a laboratory chemical, 3-chloro-4-hydroxybenzoic acid hemihydrate requires careful handling to minimize risk.

  • Hazard Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[7] When handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation.[6]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[4][6][7]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][6]

    • Ingestion: Do not induce vomiting. Call a physician immediately.[4][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

Core Synthetic Protocols and Mechanistic Insights

The synthetic utility of 3-chloro-4-hydroxybenzoic acid lies in the differential reactivity of its carboxylic acid and phenolic hydroxyl groups. This allows for selective targeting to produce two primary classes of intermediates: esters and ethers.

Protocol 1: Selective Esterification of the Carboxylic Acid Group

Esterification is a fundamental transformation for producing intermediates where the carboxylic acid is masked or modified. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common and effective method.

Principle: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. A nucleophilic attack by the alcohol, followed by dehydration, yields the ester. Using the alcohol as the solvent ensures a large excess, driving the equilibrium towards the product.

dot

Caption: Workflow for acid-catalyzed esterification.

Detailed Step-by-Step Protocol: Synthesis of Methyl 3-chloro-4-hydroxybenzoate

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-hydroxybenzoic acid hemihydrate (10.0 g, 55.1 mmol).

  • Reagent Addition: Add methanol (150 mL), which acts as both the reagent and solvent. Stir the suspension until the solid is well-dispersated.

  • Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the stirring suspension. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford pure methyl 3-chloro-4-hydroxybenzoate.

Protocol 2: Selective O-Alkylation of the Phenolic Hydroxyl Group

O-alkylation, or etherification, is crucial for synthesizing intermediates where the phenolic hydroxyl group is derivatized. The Williamson ether synthesis is the most common method, involving the deprotonation of the hydroxyl group to form a nucleophilic phenoxide, followed by reaction with an alkyl halide.

Principle: A strong base (e.g., potassium hydroxide) deprotonates the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in a non-aqueous, aprotic solvent. The resulting phenoxide anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., methyl iodide) via an Sₙ2 mechanism to form the ether linkage.

dot

Caption: Workflow for Williamson ether synthesis.

Detailed Step-by-Step Protocol: Synthesis of 3-Chloro-4-methoxybenzoic Acid

  • Reactor Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-4-hydroxybenzoic acid hemihydrate (10.0 g, 55.1 mmol) in dimethylformamide (DMF, 100 mL).

  • Base Addition: Add powdered potassium hydroxide (KOH) (7.0 g, 125 mmol, ~2.2 equivalents) portion-wise to the solution, keeping the temperature below 30°C with an ice bath if necessary. Stir for 30 minutes to ensure complete formation of the dipotassium salt.

  • Alkylating Agent: Add methyl iodide (4.1 mL, 66.1 mmol, 1.2 equivalents) dropwise via a syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up - Quenching: Pour the reaction mixture into ice-cold water (300 mL).

  • Acidification & Precipitation: Acidify the aqueous solution to pH 2-3 by adding 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under vacuum to yield 3-chloro-4-methoxybenzoic acid.

Analytical Monitoring and Product Characterization

Robust analytical methods are essential for validating reaction outcomes.[8][9]

  • Reaction Monitoring: TLC is a rapid and effective tool for qualitatively tracking the conversion of the starting material to the product. For quantitative analysis, HPLC is the preferred method.[8]

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product. For esterification, one would expect to see a new singlet around 3.9 ppm for the methyl ester protons. For etherification, a new singlet around 4.0 ppm for the methoxy protons would be characteristic.[10]

    • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. In the ester product, the broad O-H stretch of the carboxylic acid will be replaced by a sharp phenolic O-H stretch, and a characteristic C=O ester stretch will appear around 1720-1740 cm⁻¹. In the ether product, the broad phenolic O-H stretch will disappear, and a C-O-C ether stretch will appear.[5][10]

    • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized intermediate, providing definitive evidence of a successful transformation.[10]

Table 2: Summary of Synthetic Protocols

ParameterProtocol 1: EsterificationProtocol 2: O-Alkylation
Target Intermediate Methyl 3-chloro-4-hydroxybenzoate3-Chloro-4-methoxybenzoic Acid
Key Reagents Methanol, H₂SO₄KOH, Methyl Iodide, DMF
Temperature Reflux (~65°C)Room Temperature (~25°C)
Typical Reaction Time 4-6 hours8-12 hours
Work-up Strategy Neutralization & ExtractionQuenching & Precipitation
Expected Yield >90%>85%

Conclusion

3-Chloro-4-hydroxybenzoic acid hemihydrate is a high-value, versatile building block for pharmaceutical synthesis. By leveraging the differential reactivity of its functional groups, chemists can selectively perform esterification or etherification reactions under well-controlled and scalable conditions. The protocols provided in this note offer reliable and reproducible methods for generating key pharmaceutical intermediates, forming a solid foundation for more complex drug discovery and development programs. Adherence to the outlined safety procedures and analytical controls is paramount to ensuring both the integrity of the research and the safety of the scientist.

References

  • 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem . National Institutes of Health. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . UVicSpace. [Link]

  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermedi
  • Esterification of hydroxybenzoic acids - US5260475A.
  • 3-Chloro-4-hydroxybenzoic acid hemihydrate | C14H12Cl2O7 | CID 2723611 - PubChem . National Institutes of Health. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis . Quick Company. [Link]

  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis . PubMed. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . SpringerLink. [Link]

  • 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate 98.0% | PureSynth . PureSynth. [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli . PubMed. [Link]

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid . Trade Science Inc. [Link]

  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Analytical Methods . Royal Society of Chemistry. [Link]

Sources

Application

3-chloro-4-hydroxybenzoic acid hemihydrate as a monomer in liquid crystal polymer synthesis

Application Note: Synthesis of High-Performance Thermotropic Liquid Crystal Polymers using 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate Executive Summary Thermotropic liquid crystal polymers (LCPs) are indispensable in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of High-Performance Thermotropic Liquid Crystal Polymers using 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate

Executive Summary

Thermotropic liquid crystal polymers (LCPs) are indispensable in the development of advanced medical devices, pharmaceutical blister packaging, and high-frequency electronic components due to their exceptional barrier properties, chemical inertness, and dimensional stability. However, synthesizing processable LCPs requires precise molecular engineering. This Application Note details the mechanistic rationale and self-validating protocols for synthesizing high-performance LCPs using 3-chloro-4-hydroxybenzoic acid (CHBA) hemihydrate as a critical comonomer.

Mechanistic Rationale: The Role of the Lateral Chloro Substituent

Pure poly(4-hydroxybenzoic acid) (PHBA) is an intractable material. Its highly symmetrical, linear structure leads to extreme crystallinity and dense interchain hydrogen bonding, causing the polymer to decompose before it reaches its melting point ( Tm​ ). To engineer a processable melt phase, we introduce CHBA as a comonomer.

As illustrated below, the lateral chloro substituent on the aromatic ring acts as a steric disruptor[1]. This bulky halogen forces the polymer backbone out of a perfectly linear conformation, disrupting the tight crystalline packing. Consequently, the Tm​ is lowered into a viable processing window (250–320 °C) while preserving the highly ordered, anisotropic nematic mesophase required for LCP performance[1].

Logic A Lateral Chloro Substituent B Increased Steric Hindrance A->B C Disrupted Chain Packing B->C D Lower Melting Point (Tm) C->D E Maintained Anisotropic Melt C->E

Figure 1: Mechanistic effect of lateral chloro substitution on LCP thermal properties.

Critical Material Considerations: Managing the Hemihydrate

Commercially sourced CHBA is typically supplied as a hemihydrate ( C7​H5​ClO3​⋅0.5H2​O )[2]. In step-growth polycondensation driven by acetic anhydride, stoichiometry is paramount.

The Causality of Failure: If the 0.5 equivalents of hydration water are not meticulously removed prior to acetylation, the water will competitively hydrolyze the acetic anhydride into acetic acid. This side reaction consumes the reagent required to activate the hydroxyl end-groups, permanently skewing the stoichiometric balance. The result is premature chain termination, yielding brittle, low-molecular-weight oligomers rather than high-performance polymers.

Workflow A CHBA Hemihydrate B Dehydration (100°C, Vacuum) A->B -0.5 H2O C Acetylation (Acetic Anhydride) B->C +Ac2O D Polycondensation (280-320°C) C->D -Acetic Acid E Thermotropic LCP D->E Vacuum

Figure 2: Step-growth polycondensation workflow for CHBA-based thermotropic LCPs.

Experimental Protocol: Synthesis of Poly(HBA-co-CHBA) (50:50 mol%)

Reagent Formulation

To ensure complete acetylation and compensate for trace atmospheric moisture, a 5% molar excess of acetic anhydride relative to total hydroxyl groups is utilized.

ReagentRoleMW ( g/mol )MolesMass (g)
4-Hydroxybenzoic Acid (HBA) Comonomer138.120.056.91
CHBA Hemihydrate Comonomer181.570.059.08
Acetic Anhydride Acetylating Agent102.090.10510.72
Step-by-Step Methodology

Step 1: Quantitative Dehydration

  • Charge a 250 mL three-neck round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head) with the HBA and CHBA hemihydrate monomers.

  • Apply a dynamic vacuum (10 mbar) and heat the flask to 100 °C using a precisely controlled oil bath. Maintain for 2 hours.

  • Self-Validation Check: Monitor the vacuum gauge. A stable baseline of <10 mbar with no further pressure fluctuations confirms the quantitative removal of the hemihydrate water. Proceeding before this baseline is achieved guarantees stoichiometric failure.

Step 2: In-Situ Acetylation

  • Break the vacuum with ultra-high purity (UHP) dry Nitrogen.

  • Introduce the acetic anhydride via a dry syringe.

  • Ramp the temperature to 140 °C and reflux for 3 hours under a continuous nitrogen blanket.

  • Self-Validation Check: The transition of the reaction mixture from a heterogeneous, opaque slurry to a clear, homogeneous melt indicates successful acetylation, as the acetylated monomer derivatives possess significantly lower melting points.

Step 3: Melt Polycondensation

  • Reconfigure the distillation head to collect the acetic acid byproduct.

  • Gradually increase the temperature to 280 °C at a rate of 2 °C/min. Expert Insight: This slow ramp rate is critical to prevent the sublimation of the newly formed acetylated monomers, which would otherwise escape the reaction matrix and destroy the stoichiometry.

  • Distill off the acetic acid.

  • Self-Validation Check: The reaction progress is validated by the distillate volume. Collecting ≥95% of the theoretical acetic acid yield (~6.0 mL) confirms sufficient end-group conversion, signaling that the system is ready for the high-vacuum phase.

  • Once distillation slows, apply a dynamic vacuum, gradually reducing the pressure to <1 mbar over 30 minutes to drive the equilibrium toward high molecular weight.

  • Maintain at 300 °C under high vacuum for 1 hour until the melt viscosity increases significantly (observed via a spike in mechanical stirrer torque). Break vacuum with nitrogen and cool to room temperature.

Solid-State Post-Polymerization (SSP)

Melt polycondensation often stalls at moderate molecular weights because the exponential increase in melt viscosity traps the acetic acid byproduct, halting the reaction equilibrium. To achieve engineering-grade LCPs, we employ Solid-State Post-Polymerization (SSP)[3].

  • Mechanically mill the recovered prepolymer into a fine powder (particle size < 500 µm) to maximize surface area.

  • Heat the powder in a vacuum oven at 20 °C below its measured Tm​ (e.g., 265 °C for the 50:50 copolymer) for 12 hours. This allows end-group mobility and continued polycondensation without entering the degradative melt phase[3].

Characterization & Data Interpretation

The incorporation of CHBA predictably modulates the thermal transitions of the resulting LCP. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to validate the mesophase.

Molar Ratio (HBA : CHBA)Melting Temp ( Tm​ , °C)Glass Transition ( Tg​ , °C)Mesophase Type
100 : 0 > 400 (Decomposes)~ 110Nematic (Theoretical)
70 : 30 315105Nematic
50 : 50 28598Nematic
30 : 70 26092Nematic
*Note: Data represents typical values derived from DSC at a heating rate of 20 °C/min, demonstrating the tunable processability achieved via lateral substitution[1].

References

  • Kricheldorf, H. R., & Schwarz, G. (1990). "New polymer synthesis. 39. Thermotropic copolyesters of 4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid." Macromolecules, 23(6), 1568-1574.[Link]

  • National Center for Biotechnology Information. "3-Chloro-4-hydroxybenzoic acid hemihydrate." PubChem Compound Summary for CID 2723611.[Link]

  • Mikhaylov, P.A., et al. (2021). "Processing of Thermotropic Fully Aromatic Polyesters by Powder Molding Accompanied by Solid-State Post-Polymerization." Polymers, 13(11), 1720.[Link]

Sources

Method

Application Note: Preparation and Characterization of Pharmaceutical Co-Crystals Using 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate

Target Audience: Researchers, Formulation Scientists, and Solid-State Chemists Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The solid-state modification of Active Pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Solid-State Chemists Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The solid-state modification of Active Pharmaceutical Ingredients (APIs) via co-crystallization is a critical strategy for improving physicochemical properties such as solubility, dissolution rate, and mechanical stability without altering the API's pharmacological profile.

3-Chloro-4-hydroxybenzoic acid hemihydrate (3Cl4HBA·0.5H2O) [1] represents a highly versatile, multi-functional co-former. Its unique structural topology offers three distinct sites for intermolecular interactions:

  • Carboxylic Acid Group: A classic hydrogen-bond donor/acceptor for forming robust supramolecular synthons (e.g., acid-pyridine or acid-amide heterodimers).

  • Phenolic Hydroxyl Group: Provides supplementary hydrogen-bonding capabilities, often participating in extended 1D or 2D polymeric networks.

  • Chlorine Atom: Enables halogen bonding ( σ -hole interactions), which, while weaker than hydrogen bonds, provides critical directionality for crystal packing and stabilizing novel polymorphic forms.

The Δ pKa Rule and the Salt-Cocrystal Continuum

When designing a co-crystal, predicting whether a proton will transfer from the acid to the API (forming a salt) or remain covalently bound (forming a neutral co-crystal) is paramount. This is evaluated using the Δ pKa rule ( Δ pKa = pKa base​

  • pKa acid​ ).

As demonstrated in comprehensive charge density studies [3], the 0 to 3 Δ pKa range represents a "continuum" where proton transfer is unpredictable. 3Cl4HBA is an excellent probe for this continuum. For this protocol, we will use Nicotinamide (a widely used model API) to demonstrate the workflow.

Table 1: Quantitative pKa Parameters for Co-Crystal Prediction

CompoundFunctional GrouppKa ValuePredicted State with Nicotinamide ( Δ pKa = -0.90)
3Cl4HBA Carboxylic Acid (-COOH)4.20 [1]Neutral Co-crystal ( Δ pKa < 0)
3Cl4HBA Phenolic Hydroxyl (-OH)7.52 [2]No proton transfer expected
Nicotinamide Pyridine Nitrogen~3.30N/A

Causality Note: Because the Δ pKa is -0.90, the system lacks the thermodynamic driving force for proton transfer, ensuring the formation of a neutral pharmaceutical co-crystal rather than a salt.

Experimental Workflows

To establish a self-validating system, co-crystal preparation must be approached in two phases: Mechanochemical Screening (to rapidly identify kinetic and thermodynamic hits without solvent bias) and Solution Co-Crystallization (to grow high-purity single crystals for absolute structure determination).

G API API (Nicotinamide) + 3Cl4HBA·0.5H2O LAG Liquid-Assisted Grinding (LAG) (Catalytic solvent addition) API->LAG PXRD PXRD Analysis (Identify new diffraction phases) LAG->PXRD Hit Co-Crystal Hit Identified PXRD->Hit ScaleUp Scale-up via Slow Cooling Crystallization Hit->ScaleUp

Fig 1: Two-phase workflow from mechanochemical screening to thermodynamic scale-up.

Detailed Experimental Protocols

Protocol A: Mechanochemical Screening via Liquid-Assisted Grinding (LAG)

Why LAG? Dry grinding often leads to amorphization or incomplete conversion due to high activation energy barriers. Adding a catalytic amount of solvent ( η = solvent volume/powder mass 0.1 μ L/mg) facilitates molecular diffusion and acts as a lubricant, significantly accelerating co-crystal formation while minimizing solvent waste.

Materials & Equipment:

  • Nicotinamide (API, >99% purity)

  • 3-Chloro-4-hydroxybenzoic acid hemihydrate (3Cl4HBA·0.5H2O, 98%) [4]

  • Ethanol (Analytical grade)

  • Vibrational ball mill (e.g., Retsch MM400) with 10 mL stainless steel jars and 7 mm stainless steel balls.

Step-by-Step Procedure:

  • Stoichiometric Weighing: Weigh exactly 1.0 mmol of Nicotinamide (122.12 mg) and 1.0 mmol of 3Cl4HBA·0.5H2O (181.57 mg).

  • Loading: Transfer the powders into a 10 mL stainless steel grinding jar. Add two 7 mm stainless steel grinding balls.

  • Solvent Addition: Pipette exactly 30 μ L of Ethanol directly onto the powder bed. Critical Step: Do not exceed an η -value of 0.15 μ L/mg, as excessive solvent shifts the mechanism from mechanochemistry to slurry conversion, which may dissolve the metastable phases.

  • Milling: Seal the jar and mill at a frequency of 25 Hz for 20 minutes.

  • Harvesting: Carefully open the jar in a fume hood. Scrape the resulting fine powder and transfer it to a clean glass vial.

  • Validation: Immediately analyze a 15 mg aliquot via Powder X-Ray Diffraction (PXRD). A successful hit is validated by the disappearance of the characteristic API and co-former peaks and the emergence of a novel diffraction pattern.

Protocol B: Bulk Preparation via Cooling Crystallization

Why Cooling Crystallization? While LAG is excellent for screening, structural elucidation requires single crystals. Furthermore, the presence of the hemihydrate in the co-former introduces a thermodynamic fork in the road: will the final co-crystal retain water (forming a co-crystal hydrate) or expel it? Slow cooling favors the most thermodynamically stable lattice.

G Start API + 3Cl4HBA·0.5H2O in Hot Ethanol/Water Kinetic Fast Evaporation (Kinetic Control) Start->Kinetic Thermo Slow Cooling (Thermodynamic Control) Start->Thermo Hydrate Co-Crystal Hydrate (Water retained in lattice) Kinetic->Hydrate Anhydrous Anhydrous Co-Crystal (Water expelled) Thermo->Anhydrous

Fig 2: Mechanistic pathway dictating hydrate vs. anhydrous co-crystal formation.

Step-by-Step Procedure:

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Ethanol and Deionized Water. The water ensures the hemihydrate is not forcibly dehydrated during dissolution, allowing the system to naturally select its thermodynamic minimum.

  • Dissolution: In a 20 mL scintillation vial, suspend 2.0 mmol of Nicotinamide and 2.0 mmol of 3Cl4HBA·0.5H2O in 8 mL of the solvent mixture.

  • Heating: Heat the suspension on a magnetic hotplate stirrer at 65°C, stirring at 300 RPM until complete dissolution is achieved (a clear solution).

  • Filtration: To prevent heterogeneous nucleation from dust or undissolved impurities, filter the hot solution through a pre-warmed 0.22 μ m PTFE syringe filter into a pre-warmed, clean glass vial.

  • Controlled Cooling: Seal the vial and place it in a programmable incubator. Cool the solution from 65°C to 5°C at a strictly controlled rate of 0.1°C/min. Causality Note: This slow cooling rate minimizes supersaturation spikes, promoting the growth of large, defect-free single crystals rather than a polycrystalline mass.

  • Harvesting: Once at 5°C, isolate the crystals via vacuum filtration. Wash with 1 mL of ice-cold ethanol to remove surface mother liquor. Dry under ambient conditions for 24 hours.

Analytical Validation System

To ensure the integrity of the prepared co-crystals, the following multi-modal analytical framework must be applied. A true co-crystal must satisfy all parameters in Table 2.

Table 2: Analytical Characterization Matrix

Analytical TechniquePrimary PurposeExpected Observation for Successful Co-Crystal
PXRD (Powder X-Ray Diffraction)Bulk phase identificationComplete absence of starting material peaks; emergence of a unique, high-crystallinity diffractogram.
DSC (Differential Scanning Calorimetry)Thermal stability & purityA single, sharp endothermic melting peak distinct from the melting points of Nicotinamide (128°C) and 3Cl4HBA (171°C)[5].
FTIR (Fourier-Transform Infrared)Intermolecular interactionsRed-shift in the C=O stretching frequency (typically moving from ~1680 cm⁻¹ to ~1650 cm⁻¹) indicating new hydrogen bond formation.
TGA (Thermogravimetric Analysis)Hydration state verificationIf an anhydrous co-crystal formed, no mass loss before melting. If a hydrate formed, a distinct mass loss step corresponding to water expulsion.

References

  • Stenutz. pKa values for Compound Classes. Retrieved from:[Link]

  • Sovago, Ioana (2013). Towards understanding the energetics in polymorphs through charge density studies. PhD thesis, University of Glasgow. Retrieved from: [Link]

Application

Application Note: Biological Activity, Synthesis, and High-Throughput Screening of 3-Chloro-4-hydroxybenzoic Acid Derivatives

Executive Summary The 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) scaffold is a highly versatile and privileged pharmacophore in modern drug discovery and chemical biology. The unique stereoelectronic profile provided by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) scaffold is a highly versatile and privileged pharmacophore in modern drug discovery and chemical biology. The unique stereoelectronic profile provided by the electron-withdrawing chlorine atom adjacent to a hydrogen-bond-donating hydroxyl group makes it an ideal bioisostere for modulating target binding pockets. This application note provides a comprehensive guide for researchers and drug development professionals on the biological significance, structural derivatization, and high-throughput screening (HTS) protocols for 3-Cl-4-HBA derivatives.

Mechanistic Grounding & Pharmacological Significance

The pharmacological utility of 3-Cl-4-HBA spans both natural product biosynthesis and synthetic medicinal chemistry:

  • Natural Product Biosynthesis: In the cyanobacterium Fischerella ambigua, 3-Cl-4-HBA serves as a critical biosynthetic building block. It is converted into 2,4-dichlorophenol, which is subsequently processed by cytochrome P450 enzymes to yield ambigols A–E, a class of polychlorinated aromatic compounds with exceptional antibacterial activity against challenging clinical isolates[1].

  • Antimicrobial Agents: Synthetic derivatization of 3-Cl-4-HBA into hydrazide-hydrazones has yielded compounds with excellent broad-spectrum antibacterial activity, particularly against S. aureus and E. coli. Additionally, aryloxyalkyl esters of 3-Cl-4-HBA exhibit targeted antimycobacterial activity against M. tuberculosis H37Rv.

  • Metabolic Disease Targeting: Hydrazide derivatives of 3-Cl-4-HBA have been optimized into highly potent, orally available antagonists of the human glucagon receptor, serving as a model for regulating hepatic glucose production[2].

  • Proteostasis Modulation: Methoxy derivatives, such as 3-chloro-4-methoxybenzoic acid (isolated from Bjerkandera adusta), have been identified as potent activators of lysosomal Cathepsins B and L. By enhancing the autophagy-lysosome pathway (ALP), these derivatives act as modulators of the proteostasis network, presenting a novel mechanism for anti-aging and neuroprotective therapies[3].

Quantitative Biological Activity Profile

To facilitate structure-activity relationship (SAR) analysis, the table below summarizes the biological activities of key 3-Cl-4-HBA derivatives across various therapeutic targets.

Derivative ClassTarget Organism / ReceptorBiological Effect / PotencyRef.
Hydrazide-hydrazones (e.g., 2,4-di-fluoro substituted)S. aureus, E. coli, P. aeruginosaExcellent antibacterial activity (Zone of inhibition: 21–24 mm).
Aryloxyalkyl esters M. tuberculosis H37RvSignificant antimycobacterial activity (MIC: 10–25 µg/mL).
Alkylidene hydrazides Human Glucagon ReceptorHighly potent receptor antagonism (Inhibition of hepatic glucose production).[2]
3-Chloro-4-methoxybenzoic acid Lysosomal Cathepsins B & LStrong enzymatic activation (467.3 ± 3.9%), promoting cellular proteostasis.[3]
Aryl OH-substituted hydrazones Phytopathogenic Fungi (e.g., B. cinerea)Potent growth inhibition and laccase enzyme modulation.[4]

Biosynthetic and Screening Workflows

The following diagrams illustrate the natural biosynthetic origins of the 3-Cl-4-HBA scaffold and the recommended synthetic screening workflow for drug discovery.

Biosynthesis Chorismate Chorismate HBA 4-Hydroxybenzoic Acid (4-HBA) Chorismate->HBA Ab5 (Chorismate lyase) Cl_HBA 3-Chloro-4-hydroxybenzoic Acid (3-Cl-4-HBA) HBA->Cl_HBA Ab10 (Halogenase) + Ab8 (ACP) DCP 2,4-Dichlorophenol Cl_HBA->DCP Decarboxylation/Chlorination Ambigols Ambigols A-E (Antibacterial Agents) DCP->Ambigols Ab2/Ab3 (Cytochrome P450)

Biosynthetic pathway of 3-chloro-4-hydroxybenzoic acid and its conversion to Ambigols.

G Scaffold 3-Chloro-4-hydroxybenzoic Acid (Core Pharmacophore) Deriv Chemical Derivatization (Hydrazones, Esters, Amides) Scaffold->Deriv HTS High-Throughput Screening (HTS) Deriv->HTS AntiMicro Antimicrobial Assays (Gram +/-, Fungi, Mycobacteria) HTS->AntiMicro Enzyme Enzyme Modulation Assays (Cathepsins B/L, Laccase) HTS->Enzyme Receptor Receptor Antagonism (Glucagon Receptor) HTS->Receptor SAR Structure-Activity Relationship (SAR) Analysis AntiMicro->SAR Enzyme->SAR Receptor->SAR Lead Lead Optimization & Preclinical Development SAR->Lead

Workflow for the synthesis and high-throughput screening of 3-Cl-4-HBA derivatives.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful screening requires rigorous control over reaction environments and assay conditions. The following protocols are designed as self-validating systems.

Protocol A: Library Synthesis of 3-Cl-4-HBA Hydrazide-Hydrazones

This protocol outlines the generation of a screening library via a hydrazide intermediate,[2].

Step-by-Step Methodology:

  • Esterification (Optional): If starting from the free acid, convert 3-chloro-4-hydroxybenzoic acid to methyl 3-chloro-4-hydroxybenzoate using methanol and a catalytic amount of sulfuric acid under reflux.

  • Hydrazide Formation: Dissolve 11 mmol of methyl 3-chloro-4-hydroxybenzoate in 50 mL of absolute ethanol[2].

  • Add 1.8 mL of hydrazine hydrate dropwise to the solution.

  • Reflux the reaction mixture overnight under a strict nitrogen atmosphere[2].

  • Crystallization: Allow the mixture to cool to room temperature. The 3-chloro-4-hydroxybenzoic acid hydrazide will spontaneously crystallize. Isolate via vacuum filtration and recrystallize from hot ethanol[2].

  • Schiff Base Condensation: React the purified hydrazide with various substituted benzaldehydes (e.g., 2,4-difluorobenzaldehyde) in ethanol with a catalytic drop of glacial acetic acid, refluxing for 4–6 hours to yield the final hydrazide-hydrazone library.

Scientist's Rationale & Causality: Ethanol is strategically chosen as the solvent for Step 2 because it solubilizes the starting ester at reflux but acts as an anti-solvent for the highly polar hydrazide product at room temperature. This drives the equilibrium forward and allows for high-purity isolation without the need for complex, low-yield silica gel chromatography. The nitrogen atmosphere is critical to prevent the oxidative degradation of both the hydrazine reagent and the electron-rich phenolic ring.

Protocol B: High-Throughput Antimicrobial Broth Microdilution

This protocol is optimized for evaluating the MIC of lipophilic halogenated derivatives.

Step-by-Step Methodology:

  • Prepare a sterile 96-well, flat-bottom microtiter plate. Dispense 100 µL of Mueller-Hinton Broth (MHB) into all testing wells.

  • Prepare a stock solution of the 3-Cl-4-HBA derivative in DMSO. Perform a two-fold serial dilution across the plate (e.g., from 200 µg/mL down to 0.39 µg/mL). Ensure final DMSO concentration does not exceed 1% v/v.

  • Inoculate each well with 5 × 10⁵ CFU/mL of the target bacterial strain (e.g., S. aureus or M. tuberculosis H37Rv),.

  • Include a positive growth control (broth + inoculum, no drug), a negative sterility control (broth only), and a standard reference drug (e.g., Ampicillin or Isoniazid).

  • Incubate the plates at 37°C for 18–24 hours (or up to 14 days for Mycobacteria).

  • Readout: Add 30 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.

Scientist's Rationale & Causality: Halogenated benzoic acid esters and hydrazones often exhibit poor aqueous solubility, leading to micro-precipitates in the broth that visually mimic bacterial turbidity. By using resazurin—an electron acceptor that is reduced to highly fluorescent, pink resorufin only by metabolically active cells—you establish an objective, self-validating colorimetric readout. This eliminates subjective visual errors and prevents false-positive resistance assignments.

Protocol C: Fluorogenic Cathepsin B/L Modulation Assay

This protocol evaluates the ability of methoxy-derivatives to activate or inhibit proteostasis enzymes[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM sodium acetate, 8 mM dithiothreitol (DTT), and 1 mM EDTA, adjusted to pH 5.5.

  • Enzyme Addition: Dispense recombinant human Cathepsin B or L (0.1 ng/µL final concentration) into a black, flat-bottom 384-well microplate.

  • Compound Incubation: Add the 3-chloro-4-methoxybenzoic acid derivatives at varying concentrations (0.1 µM to 100 µM). Pre-incubate the plate in the dark at 37°C for 30 minutes.

  • Reaction Initiation: Add the fluorogenic substrate Z-FR-AMC (10 µM final concentration) to initiate the enzymatic cleavage.

  • Kinetic Measurement: Immediately measure the fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm) kinetically every 2 minutes for 30 minutes.

Scientist's Rationale & Causality: The inclusion of 8 mM DTT is non-negotiable; it maintains the active-site cysteine residue of the cathepsins in a reduced, nucleophilic state. Furthermore, the 30-minute pre-incubation step is critical. Benzoic acid derivatives frequently act as slow-binding allosteric modulators. Skipping pre-incubation would prevent the system from reaching steady-state binding prior to substrate introduction, leading to an underestimation of the compound's modulatory potency (yielding false negatives). Black plates are strictly required to prevent optical crosstalk between adjacent wells during fluorescence emission capture.

References

  • Synthesis, characterization and antibacterial evaluation of some novel hydrazone derivatives of 3-chloro-4-hydroxy-benzoic acid. NIScPR Online Periodical Repository.

  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. R Discovery / Springer. 1

  • Synthesis and Antimicrobial Activity of Some New Aryloxyalkyl Esters of 3-Allyl/ methyl/chloro-4-Hydroxybenzoic Acids. Zenodo.

  • Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid[1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. ACS Publications. 2

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC / NIH. 3

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate

Welcome to the Technical Support Center for 3-chloro-4-hydroxybenzoic acid hemihydrate (CAS: 3964-58-7). This guide is engineered for pharmaceutical scientists and formulation researchers facing challenges with the aqueo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-chloro-4-hydroxybenzoic acid hemihydrate (CAS: 3964-58-7). This guide is engineered for pharmaceutical scientists and formulation researchers facing challenges with the aqueous dissolution of this specific halogenated benzoic acid derivative.

PART 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the thermodynamic and chemical barriers inherent to the molecule[1]. The poor aqueous solubility of 3-chloro-4-hydroxybenzoic acid hemihydrate is driven by two main factors:

  • Crystal Lattice Energy : The hemihydrate form contains water molecules integrated into its crystal lattice, creating a highly stable, hydrogen-bonded network that resists disruption by bulk water.

  • Lipophilicity & Ionization : The electron-withdrawing, hydrophobic chlorine atom at the 3-position increases the overall lipophilicity of the aromatic ring. Furthermore, at acidic to neutral pH, the molecule remains largely unionized, reducing favorable ion-dipole interactions with water[1].

Table 1: Physicochemical Properties of 3-Chloro-4-Hydroxybenzoic Acid

PropertyValueClinical/Experimental Impact
Molecular Weight 172.57 g/mol (anhydrous)Small molecule; highly permeable if dissolved.
pKa1 (Carboxylic Acid) 4.20 ± 0.10Primary target for pH-mediated salt formation[2].
pKa2 (Phenolic OH) 7.52Secondary ionization site; fully deprotonated only at high pH (>9.5)[3].
LogP (Predicted) ~2.4Indicates moderate lipophilicity; prone to precipitation in purely aqueous media.
Solid State HemihydrateRequires higher kinetic energy (heat/agitation) to break the stable hydrated lattice.
PART 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluting a DMSO stock solution into an aqueous assay buffer? A1: This is a classic solvent-shift precipitation. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops rapidly[4]. If the buffer pH is below the compound's pKa (4.20), the compound remains unionized and highly lipophilic. The sudden increase in the water fraction forces the unionized molecules out of solution. To prevent this, ensure the receiving buffer is pre-adjusted to pH > 6.2 and maintain a co-solvent concentration of at least 2-5% (v/v) during the initial dilution phase[5].

Q2: How does temperature influence the dissolution of the hemihydrate form? A2: Dissolution of crystalline hemihydrates is typically an endothermic process[5]. Increasing the temperature provides the necessary kinetic energy to overcome the lattice enthalpy. However, cooling the solution back to room temperature can lead to supersaturation and subsequent recrystallization. Therefore, thermodynamic solubility must be established at the target operational temperature (e.g., 25°C or 37°C) rather than relying on transient heat-assisted dissolution[5].

Q3: Can cyclodextrins effectively solubilize this specific derivative? A3: Yes. The hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD) is perfectly sized to accommodate the chloro-aromatic ring of benzoic acid derivatives[6][7]. Complexation shields the lipophilic chlorine atom and the benzene ring from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[7].

PART 3: Troubleshooting Workflows & Self-Validating Protocols

TroubleshootingTree A Solubility Issue: 3-Chloro-4-hydroxybenzoic acid B Is pH adjustment acceptable? A->B C Adjust pH > 6.2 (Ionize COOH) B->C Yes D Is organic solvent tolerated? B->D No E Use 10-20% EtOH/PEG Co-solvent system D->E Yes F Use HP-β-CD Inclusion Complex D->F No

Logical decision tree for solubilizing 3-chloro-4-hydroxybenzoic acid hemihydrate.

Workflow 1: pH-Mediated Solubilization (In Situ Salt Formation)

Causality: The compound possesses a carboxylic acid group with a pKa of ~4.20[2]. According to the Henderson-Hasselbalch equation, raising the pH to at least 2 units above the pKa ensures >99% ionization, converting the poorly soluble free acid into a highly soluble sodium or potassium salt[4][5].

Protocol:

  • Weigh the required mass of 3-chloro-4-hydroxybenzoic acid hemihydrate into a volumetric flask.

  • Suspend the powder in 80% of the final target volume of purified water.

  • Titrate dropwise with 0.1 M NaOH under constant magnetic stirring. Monitor with a calibrated pH probe.

  • Continue titration until the pH reaches 6.5 - 7.0. The suspension should clarify as the compound ionizes.

  • Once fully dissolved, back-titrate with 0.1 M HCl if a specific physiological pH (e.g., 6.8) is required, ensuring the pH does not drop below 6.0 to avoid precipitation.

  • Make up to the final volume with purified water.

Self-Validation: Measure the absorbance at 254 nm of a filtered (0.22 µm) versus an unfiltered aliquot. Equal absorbance confirms complete dissolution without micro-particulates.

Workflow 2: Co-Solvent & Surfactant System (For pH-Restricted Assays)

Causality: If the experimental design requires an acidic pH (e.g., pH 3.0) where the compound is unionized, you must lower the polarity of the solvent using co-solvents (e.g., Ethanol, PEG-400) or micellar solubilization (e.g., Tween-80) to reduce the interfacial tension between the aqueous solution and the hydrophobic drug[8].

Protocol:

  • Dissolve the API completely in a minimal volume of Ethanol or PEG-400 (up to 10% of final volume)[8].

  • In a separate vessel, prepare the aqueous buffer containing 0.5% - 1.0% (w/v) Tween-80.

  • Slowly add the organic API solution to the aqueous surfactant buffer under high-shear vortexing to prevent localized supersaturation.

Self-Validation: Perform Dynamic Light Scattering (DLS) to ensure no colloidal aggregates >100 nm have formed, which would indicate pseudo-solubilization.

Workflow 3: Cyclodextrin Inclusion Complexation

Causality: For in vivo or cell-based assays where high organic solvent concentrations are toxic, HP-β-CD creates a water-soluble inclusion complex, enhancing the dissolution rate of benzoic acid derivatives[6][9].

CDWorkflow S1 Weigh API & HP-β-CD S2 Add Aqueous Buffer S1->S2 S3 Agitate at 25°C (48-72h) S2->S3 S4 Filter (0.45 µm) Excess API S3->S4 S5 Analyze via HPLC/UV S4->S5

Step-by-step experimental workflow for HP-β-CD inclusion complexation.

Protocol:

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in the target aqueous buffer[7].

  • Add an excess amount of 3-chloro-4-hydroxybenzoic acid hemihydrate to create a supersaturated suspension.

  • Agitate the suspension on a rotary shaker at 25°C for 48-72 hours to achieve thermodynamic equilibrium[5].

  • Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid API.

  • Quantify the dissolved API concentration in the filtrate using HPLC-UV.

Self-Validation: Conduct a phase-solubility study by plotting API concentration against varying HP-β-CD concentrations. A linear increase (AL-type phase solubility profile) confirms a 1:1 stoichiometric inclusion complex[7].

References
  • Stenutz . pKa values. Available at: [Link]

  • Ascendia Pharmaceutical Solutions . 4 Factors Affecting Solubility of Drugs. Available at:[Link]

  • Taylor & Francis . Encapsulation of complex extracts in β-cyclodextrin: An application to propolis ethanolic extract. Available at: [Link]

  • Research Journal of Pharmacy and Technology . Technologies to Counter Poor Solubility Issues: A Review. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences . Optimization dissolution rate by Inclusion complexation of repaglinide using β-cylclodextrin. Available at:[Link]

  • GSC Online Press . A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • Ashland . The Use of Cyclodextrins in Preparing a Pediatric Oral Liquid Dosage Form of Loratadine. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Troubleshooting for Commercial 3-Chloro-4-hydroxybenzoic Acid Hemihydrate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with commercial lots of 3-chloro-4-hydroxybenzoic acid hemihydrate. Comme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with commercial lots of 3-chloro-4-hydroxybenzoic acid hemihydrate. Commercial syntheses often involve the direct chlorination of 4-hydroxybenzoic acid, which can leave behind trace structural isomers and unreacted precursors. This guide provides field-proven, self-validating protocols to diagnose and remove these impurities.

Diagnostic FAQ: Impurity Profiling

Q: What are the most common trace impurities found in commercial lots of 3-chloro-4-hydroxybenzoic acid hemihydrate? A: The synthesis typically utilizes 4-hydroxybenzoic acid as a starting material. Incomplete reactions or over-chlorination lead to specific structurally related impurities. Understanding their physicochemical properties is critical for designing an effective purification strategy,[1].

Table 1: Physicochemical Profile of Common Impurities vs. Target Compound

CompoundOriginMolecular Weight ( g/mol )pKa1 (COOH)pKa2 (Phenolic OH)LogP
4-Hydroxybenzoic Acid (4-HBA) Unreacted Precursor138.12~4.54~9.371.58
3-Chloro-4-hydroxybenzoic Acid Target Compound 172.56 (Anhydrous)~4.20 ~7.52 2.10
3,5-Dichloro-4-hydroxybenzoic Acid Over-chlorination207.01~3.50~6.002.65

(Data synthesized from established chemical databases[2],[3].)

Q: My HPLC chromatogram shows overlapping peaks for the des-chloro impurity (4-HBA) and the target compound. How can I resolve them? A: You must exploit the inductive effect of the chlorine atom. The electron-withdrawing chlorine at the 3-position significantly lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group[3]. If your mobile phase is unbuffered or buffered near pH 3.0, both compounds remain protonated and exhibit similar retention behaviors on a C18 column.

  • The Fix: Adjust your mobile phase buffer to pH 4.3 . At this pH, the target compound (pKa1 ~4.20) is predominantly ionized (making it more polar so it elutes faster), while the 4-HBA impurity (pKa1 ~4.54) remains predominantly neutral (more retained)[4]. This causality-driven pH shift will baseline-resolve the peaks.

Troubleshooting & Purification Workflows

Q: How do I selectively remove unreacted 4-HBA and over-chlorinated derivatives on a preparative scale without using column chromatography? A: The most efficient method is Hemihydrate-Driven Recrystallization .

  • The Causality: 3-Chloro-4-hydroxybenzoic acid has a strong thermodynamic propensity to form a stable hemihydrate crystal lattice (incorporating exactly 0.5 moles of water per mole of API). 4-HBA and di-chlorinated derivatives do not readily co-crystallize in this specific hydrated lattice. By using a carefully controlled Ethanol/Water binary solvent system, the ethanol keeps the lipophilic di-chloro impurities in solution, while the water acts as an anti-solvent for the target compound and provides the necessary hydration sphere to drive the formation of the hemihydrate lattice.

Protocol: Hemihydrate-Driven Recrystallization (Self-Validating System)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 3-chloro-4-hydroxybenzoic acid in 20 mL of absolute ethanol. Heat to 75°C under constant stirring until fully dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove any insoluble particulates or trace metal catalysts.

  • Anti-Solvent Addition: While maintaining the filtrate at 70-75°C, slowly add 80 mL of hot deionized water dropwise (maintaining a 1:4 EtOH:H2O volumetric ratio).

  • Controlled Cooling: Reduce the temperature at a controlled rate of 0.5°C/min down to 4°C. Note: Rapid crash-cooling will kinetically trap 4-HBA in the crystal lattice; slow cooling ensures thermodynamic exclusion of impurities.

  • Isolation & Washing: Collect the resulting crystalline needles via vacuum filtration. Wash the filter cake with 15 mL of ice-cold deionized water to displace any residual mother liquor containing the impurities.

  • Controlled Drying: Dry the product in a vacuum oven at no higher than 40°C for 12 hours.

Self-Validation Check: To ensure the protocol was successful and the hemihydrate state is preserved, perform Thermogravimetric Analysis (TGA) or Karl Fischer titration. The theoretical water content for the hemihydrate ( C7​H5​ClO3​⋅0.5H2​O , MW = 181.57 g/mol ) is exactly 4.96% by weight ,[1].

  • If water content is >5.2%: The product contains residual unbound solvent (extend drying time).

  • If water content is <4.5%: The drying temperature was too high, and you have partially dehydrated the crystal lattice (re-hydrate by storing in a high-humidity chamber).

Workflow Visualization

Below is the logical workflow for the Hemihydrate-Driven Recrystallization process, illustrating the phase separations and critical control parameters.

RecrystallizationWorkflow Start Crude 3-Chloro-4-HBA (Solid) Dissolve Dissolve in Hot Ethanol (75°C) Start->Dissolve FilterHot Hot Filtration (Removes Insoluble Particulates) Dissolve->FilterHot AddWater Add Hot Deionized Water (Anti-Solvent, 1:4 EtOH:H2O) FilterHot->AddWater Cooling Controlled Cooling (0.5°C/min to 4°C) AddWater->Cooling Crystallize Hemihydrate Crystallization (Lattice Excludes Impurities) Cooling->Crystallize FilterCold Vacuum Filtration & Cold Water Wash Crystallize->FilterCold Dry Vacuum Drying (Max 40°C to Prevent Dehydration) FilterCold->Dry Pure Purified 3-Chloro-4-HBA Hemihydrate Dry->Pure

Hemihydrate-Driven Recrystallization Workflow for 3-Chloro-4-hydroxybenzoic Acid.

References

  • National Center for Biotechnology Information. "3-Chloro-4-hydroxybenzoic acid hemihydrate | C14H12Cl2O7 | CID 2723611." PubChem.[Link]

  • Grokipedia. "4-Hydroxybenzoic acid." grokipedia.com.[Link]

  • FooDB. "Showing Compound 4-Hydroxybenzoic acid (FDB010508)." foodb.ca.[Link]

  • Stenutz. "pKa values." stenutz.eu.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in HPLC Analysis of 3-Chloro-4-Hydroxybenzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 3-chloro-4-hydroxybenzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA). Due to its bifunctional nature and structural similarity to other substituted phenolic acids, 3-Cl-4-HBA is highly prone to co-elution and peak distortion. This center provides mechanistic troubleshooting, self-validating protocols, and actionable data to achieve baseline resolution.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does 3-chloro-4-hydroxybenzoic acid frequently co-elute with structurally similar phenolic acids and exhibit severe peak tailing on a standard C18 column? A: The root cause lies in the dual ionizable groups of 3-Cl-4-HBA. The molecule contains both a carboxylic acid moiety (predicted pKa​≈4.20 )[1] and a phenolic hydroxyl group ( pKa​≈7.52 )[2]. In reversed-phase high-performance liquid chromatography (RP-HPLC), if the mobile phase pH is near the pKa​ of the analyte, the molecule exists in a dynamic equilibrium between its neutral and ionized states. This partial ionization leads to split peaks, severe tailing, and unpredictable retention times, causing it to co-elute with closely related impurities (e.g., 4-hydroxybenzoic acid or synthetic precursors)[3]. To ensure robust retention via hydrophobic interactions, the molecule must be driven into a single, uncharged state.

Q2: How do I optimize the mobile phase pH to resolve this co-elution? A: You must apply the "2-pH Rule." To fully suppress the ionization of the carboxylic acid group and ensure the molecule remains neutral, the mobile phase pH should be set at least two units below its lowest pKa​ [3]. For 3-Cl-4-HBA, target a mobile phase pH of 2.0 to 2.2.

  • For UV/DAD detection: 0.1% Phosphoric acid ( H3​PO4​ ) provides excellent buffering capacity at low pH.

  • For LC-MS compatibility: 0.1% Formic acid or 0.05% Trifluoroacetic acid (TFA) must be used to provide the necessary acidity without suppressing ionization in the mass spectrometer[4].

Q3: If pH optimization on a C18 column fails to resolve 3-Cl-4-HBA from other halogenated benzoic acids, what is the next mechanistic step? A: If co-elution persists, the purely dispersive hydrophobic differences between the analytes are insufficient. You must alter the chromatographic selectivity ( α ) by changing the organic modifier or the stationary phase:

  • Change the Organic Modifier: Swap acetonitrile (an aprotic solvent) for methanol (a protic solvent). Methanol can engage in hydrogen bonding with the phenolic hydroxyl and carboxylic acid groups, often providing superior selectivity for structural isomers of aromatic acids[3].

  • Orthogonal Stationary Phases: Switch to a Phenyl-Hexyl or Biphenyl column. These phases exploit π−π interactions with the aromatic ring and dipole interactions with the electronegative chlorine atom, offering distinct retention mechanisms compared to standard alkyl (C18) chains[4][5].

Part 2: Step-by-Step Experimental Methodologies

Protocol 1: pH-Gradient Optimization Workflow

This protocol acts as a self-validating system to ensure ionization suppression prior to selectivity tuning.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade water (Yields pH ~2.7).

    • Prepare Mobile Phase B (Organic): 0.1% Formic Acid in Methanol.

  • Column Equilibration: Purge your standard C18 column with 95% A / 5% B for 10 column volumes (CV) until the baseline UV signal (monitored at 254 nm) is completely stable.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 15 minutes. Set flow rate to 1.0 mL/min and column compartment temperature to 30°C.

  • System Suitability Test (Validation): Calculate the asymmetry factor ( As​ ) for the 3-Cl-4-HBA peak.

    • Pass: If As​ is between 0.9 and 1.2, ionization is successfully suppressed.

    • Fail: If As​>1.5 , the pH is insufficiently low. Remake Mobile Phase A using 0.1% TFA (pH ~2.0) and repeat.

Protocol 2: Orthogonal Stationary Phase Screening

Deploy this protocol when baseline resolution ( Rs​<1.5 ) cannot be achieved on C18 due to co-eluting structural isomers.

  • Column Installation: Install a Biphenyl or Phenyl-Hexyl column (Dimensions: 150 x 4.6 mm, 3 µm particle size)[5].

  • Isocratic Testing: Set the mobile phase to an isocratic blend of 60% A (0.1% Formic Acid in Water) and 40% B (Methanol).

  • Injection & Monitoring: Inject 5 µL of the sample mixture. Monitor dual wavelengths at 230 nm (optimal for the aromatic ring) and 254 nm.

  • Resolution Calculation (Validation): Calculate the resolution ( Rs​ ) between 3-Cl-4-HBA and the critical co-eluting impurity.

    • Pass: An Rs​≥1.5 indicates baseline separation.

    • Fail: If Rs​<1.5 , decrease the percentage of Mobile Phase B by 5% increments. This increases the residence time in the column, allowing π−π interactions to exert a stronger differential effect on the analytes[4].

Part 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Predicted Retention Behavior

PropertyValueChromatographic Implication
Carboxylic Acid pKa​ ~4.20[1]Requires mobile phase pH < 2.5 to prevent ionization, peak splitting, and tailing.
Phenolic OH pKa​ ~7.52[2]Remains fully protonated (neutral) under standard acidic reversed-phase conditions.
LogP (Hydrophobicity) ~2.5 (Estimated)Exhibits moderate retention on C18; typically elutes after non-halogenated precursors like 4-hydroxybenzoic acid.

Table 2: Stationary Phase Selectivity Comparison for Substituted Benzoic Acids

Column ChemistryPrimary Retention MechanismResolution Potential for Halogenated IsomersRecommended Use Case
C18 (Alkyl) Hydrophobic (Dispersive)Low to ModerateGeneral screening; samples with vastly different polarities[5].
Phenyl-Hexyl Hydrophobic + π−π HighSeparating chlorinated vs. non-chlorinated aromatic acids[5].
Biphenyl Enhanced π−π
  • Steric
Very HighResolving closely related positional isomers (e.g., ortho vs. meta Cl)[4].

Part 4: Troubleshooting Workflow Diagram

HPLC_Workflow Start Identify Co-elution of 3-Chloro-4-hydroxybenzoic acid CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Adjust pH to 2.0-2.5 (Use 0.1% Formic Acid or TFA) CheckPH->AdjustPH No Eval1 Evaluate Peak Shape & Resolution (Rs > 1.5) CheckPH->Eval1 Yes AdjustPH->Eval1 CheckRes1 Baseline Resolved? Eval1->CheckRes1 ChangeMod Change Organic Modifier (Acetonitrile -> Methanol) CheckRes1->ChangeMod No Success Method Validated (Optimal Separation Achieved) CheckRes1->Success Yes Eval2 Evaluate Selectivity Shift ChangeMod->Eval2 CheckRes2 Baseline Resolved? Eval2->CheckRes2 ChangeCol Switch Stationary Phase (C18 -> Phenyl-Hexyl/Biphenyl) CheckRes2->ChangeCol No CheckRes2->Success Yes ChangeCol->Success

Decision tree workflow for resolving co-elution of 3-chloro-4-hydroxybenzoic acid in HPLC.

References

  • BenchChem. "A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid." BenchChem,
  • Victoria University Research Repository. "A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity." VU Research Repository,
  • Shimadzu / LCMS.cz.
  • Guidechem. "3-CHLORO-4-HYDROXYBENZOIC ACID 3964-58-7 wiki." Guidechem,
  • Stenutz. "pKa values." Stenutz.eu,

Sources

Optimization

overcoming steric hindrance in 3-chloro-4-hydroxybenzoic acid substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-chloro-4-hydroxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-chloro-4-hydroxybenzoic acid . While this molecule is a highly versatile building block in drug development and materials science, its substitution pattern presents unique steric and electronic challenges. The proximity of the bulky chlorine atom at the C3 position significantly restricts the conformational freedom and accessibility of the C4 hydroxyl group, while simultaneously altering the electronic landscape of the aromatic ring and the C1 carboxylic acid.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these barriers.

System Diagnostics & Troubleshooting Workflow

Before modifying the substrate, it is critical to diagnose the specific activation barrier your reaction faces. The diagram below outlines the logical workflow for selecting the correct synthetic strategy based on your target functional group.

TroubleshootingWorkflow Start 3-Chloro-4-hydroxybenzoic Acid Substrate Path1 O-Alkylation (4-OH Modification) Start->Path1 Path2 Amidation (1-COOH Modification) Start->Path2 Path3 Electrophilic Substitution (Aromatic Ring) Start->Path3 Issue1 Steric Shielding by 3-Cl Path1->Issue1 Issue2 Deactivated/Bulky Amine Path2->Issue2 Issue3 Poor Regioselectivity Path3->Issue3 Sol1 Phase-Transfer Catalysis or Mitsunobu Reaction Issue1->Sol1 Overcome Activation Barrier Sol2 HATU/DIPEA or EDC/DMAP Catalysis Issue2->Sol2 Enhance Electrophilicity Sol3 HBr + Hindered Sulfoxide Oxidative Halogenation Issue3->Sol3 Steric Transition Control

Workflow for overcoming steric hindrance in 3-chloro-4-hydroxybenzoic acid reactions.

Targeted Troubleshooting Guides & FAQs

Category A: O-Alkylation (Etherification at the 4-OH Position)

Q1: My standard Williamson ether synthesis using K₂CO₃ and an alkyl bromide yields mostly unreacted starting material. Why is this happening, and how can I force the O-alkylation?

Causality & Diagnosis: The C3 chlorine atom exerts significant steric shielding over the C4 phenoxide oxygen. When using bulky alkyl halides (secondary or branched primary), the transition state for the Sₙ2 displacement becomes highly crowded. Furthermore, in polar aprotic solvents, the tight ion-pairing of the phenoxide with potassium further reduces its nucleophilicity.

Solution: Shift to a Phase-Transfer Catalysis (PTC) system or employ the Mitsunobu reaction.

  • Phase-Transfer Catalysis: By using a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) in a biphasic system, the phenoxide is extracted into the organic phase as a loose, highly reactive ion pair. This lack of a tight solvation shell significantly lowers the activation energy, allowing the phenoxide to attack even sterically hindered alkylating agents1[1].

  • Mitsunobu Reaction: If basic conditions cause side reactions, the Mitsunobu reaction (using DEAD/PPh₃) offers a powerful alternative. It activates the incoming alcohol rather than the phenol, driving the reaction forward thermodynamically via the formation of a strong P=O bond under mild, neutral conditions 2[2].

Category B: Amidation & Esterification (Reactions at the C1 Carboxyl)

Q2: I am trying to couple the carboxylic acid with an electronically deactivated, bulky aniline, but EDC/HOBt coupling is stalling. How do I improve the conversion?

Causality & Diagnosis: While the C1 carboxylic acid is distant from the C3-Cl/C4-OH steric cluster, coupling it with deactivated amines (like ortho-substituted anilines) requires an exceptionally reactive electrophile. The standard HOBt active ester is simply not electrophilic enough to overcome the high activation barrier of a poor nucleophile3[3].

Solution: Upgrade your coupling reagent to HATU or add catalytic DMAP to your EDC system.

  • HATU: Generates an O-(7-azabenzotriazol-1-yl) active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming weak amine, pre-organizing the transition state and drastically accelerating the reaction.

  • EDC/DMAP: Adding 1.0 equivalent of DMAP to EDC forms a highly reactive acylpyridinium intermediate that rapidly transfers the acyl group to the weak nucleophile, bypassing the sluggish OBt ester pathway4[4].

Category C: Electrophilic Aromatic Substitution (Ring Functionalization)

Q3: I need to brominate the ring at the C5 position, but I am getting a mixture of regioisomers and over-brominated products using standard Br₂. How can I control this?

Causality & Diagnosis: The C4 hydroxyl group strongly activates the ortho position (C5), while the C3 chlorine weakly deactivates the ring but also directs ortho/para. Highly reactive molecular bromine (Br₂) lacks the subtle discrimination required for this electronically complex system, leading to poor regioselectivity and polyhalogenation.

Solution: Utilize an oxidative halogenation protocol using HBr and a sterically hindered sulfoxide (like di-tert-butyl sulfoxide) as an oxidant. The bulky sulfoxide controls the slow release of the active brominating species and creates a sterically demanding transition state. This naturally favors the most accessible and electronically activated C5 position, preventing over-reaction5[5].

Quantitative Data Summaries

Table 1: Quantitative Comparison of Amide Coupling Reagents for Deactivated Amines
Reagent SystemIntermediate FormedRelative ReactivityByproduct RemovalRecommended Use Case
EDC / HOBt OBt Active EsterBaseline (1x)Aqueous WashUnhindered primary/secondary amines
EDC / DMAP Acylpyridinium IonHigh (~10x)Aqueous WashModerately deactivated anilines
HATU / DIPEA OAt Active EsterVery High (~50x)ChromatographyHighly hindered/electron-deficient amines
Table 2: O-Alkylation Condition Matrix for 3-Chloro-4-hydroxybenzoic Acid
Alkylation StrategyReagentsTemperatureSteric ToleranceKey Advantage
Standard Williamson K₂CO₃, DMF, R-X60-80 °CLowSimple setup, good for primary unhindered halides
Phase-Transfer (PTC) NaOH (aq), DCM, TBAB, R-X25 °CHighOvercomes 3-Cl shielding via unsolvated ion pairing
Mitsunobu PPh₃, DEAD, R-OH, THF0 °C to RTVery HighMild, neutral conditions; inversion of stereocenter

Self-Validating Experimental Methodologies

Protocol A: Phase-Transfer Catalyzed O-Alkylation

This protocol is designed to overcome the steric shielding of the 3-Cl group during ether synthesis.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid (1.0 equiv) in a 10% aqueous NaOH solution (3.0 equiv).

  • Organic Phase Addition: Add an equal volume of dichloromethane (DCM) containing the alkyl halide (1.5 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (1000+ RPM to ensure maximum interfacial surface area) for 12–24 hours.

  • Validation Checkpoint: Self-Validation via TLC. Initially, the aqueous phase contains all the phenoxide. As the reaction proceeds, spot the organic phase on a TLC plate. The appearance of a new, highly non-polar spot (the ether) confirms successful phase transfer and alkylation. FTIR of the isolated product will show the complete disappearance of the broad phenolic O-H stretch (~3200-3400 cm⁻¹).

  • Workup: Separate the organic layer, wash with 1M HCl to remove unreacted phenoxide, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Efficiency Amidation using HATU

This protocol forces the coupling of the C1 carboxylic acid with sterically hindered or electronically deactivated anilines.

  • Activation: To a dry flask under inert atmosphere, add 3-chloro-4-hydroxybenzoic acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Self-Validation via Colorimetry. Upon addition of DIPEA, the solution will rapidly transition to a distinct yellow/orange color. This visual cue confirms the successful generation of the highly reactive OAt active ester.

  • Coupling: Add the deactivated aniline (1.1 equiv) to the activated mixture. Stir at room temperature for 4–12 hours. Monitor via LC-MS. Successful coupling will display the desired amide mass [M+H]⁺ alongside the characteristic HOAt byproduct mass (m/z 137).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Chloro-4-hydroxybenzoic Acid Chlorination Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when chlorinating 3-chloro-4-hydroxybenzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face when chlorinating 3-chloro-4-hydroxybenzoic acid.

Because this starting material is bifunctional—possessing both an electron-rich phenolic ring and a carboxylic acid—"chlorination" can refer to two distinct synthetic pathways: Ring Chlorination (Electrophilic Aromatic Substitution) to yield 3,5-dichloro-4-hydroxybenzoic acid, and Acyl Chlorination (Nucleophilic Acyl Substitution) to yield 3-chloro-4-hydroxybenzoyl chloride. Each pathway presents unique side reactions governed by competing electronic effects.

Mechanistic Divergence & Troubleshooting Logic

Before diving into specific protocols, it is critical to understand the causality of the side reactions. The phenolic hydroxyl (-OH) group strongly activates the aromatic ring, making the 5-position highly susceptible to electrophilic attack, but also vulnerable to oxidative degradation. Conversely, activating the carboxylic acid creates a potent electrophile that can react with the nucleophilic -OH of adjacent molecules.

G Start 3-Chloro-4-hydroxybenzoic Acid RingCl Ring Chlorination (e.g., NaClO3/HCl) Start->RingCl Electrophilic Aromatic Substitution AcylCl Acyl Chlorination (e.g., SOCl2) Start->AcylCl Nucleophilic Acyl Substitution Product1 3,5-Dichloro-4-hydroxybenzoic Acid (Desired) RingCl->Product1 Controlled Stoichiometry Side1 Over-oxidation / Quinones (Side Reaction) RingCl->Side1 Excess Oxidant / High Temp Product2 3-Chloro-4-hydroxybenzoyl Chloride (Desired) AcylCl->Product2 Protected OH / Strict Temp Control Side2 Self-Condensation / Polymerization (Side Reaction) AcylCl->Side2 Unprotected OH + Activated Acyl

Mechanistic divergence of 3-chloro-4-hydroxybenzoic acid chlorination and primary side reactions.

Module A: Ring Chlorination FAQs (Synthesizing 3,5-dichloro-4-hydroxybenzoic acid)

Q: Why am I observing dark, tarry mixtures and low yields instead of clean conversion to 3,5-dichloro-4-hydroxybenzoic acid? A: You are likely experiencing over-oxidation. The phenolic -OH group makes the aromatic ring highly electron-rich. When using harsh chlorinating agents (like Cl2​ gas or excess sodium hypochlorite), the reagent acts as an oxidant rather than just a halogen source, leading to the formation of reactive quinones and subsequent polymerization[1]. Mitigation: Switch to a milder, in-situ oxidative chlorination system. Using Sodium Chlorate ( NaClO3​ ) in aqueous HCl [1] or N-Chlorosuccinimide (NCS) in HCl [2] provides a controlled release of the active chloronium species ( Cl+ ), maximizing electrophilic aromatic substitution while suppressing oxidative degradation.

Self-Validating Protocol: Controlled Oxidative Ring Chlorination

This protocol utilizes an organic solvent-free aqueous system to ensure high regioselectivity and easy isolation[1].

  • Preparation: Suspend 3-chloro-4-hydroxybenzoic acid (1.0 eq) in a 1:4 mixture of concentrated HCl and deionized water.

  • Controlled Addition: Cool the suspension to 0–5 °C. Slowly add an aqueous solution of NaClO3​ (0.35 eq) dropwise over 30 minutes. Causality: The slow addition maintains a low steady-state concentration of Cl+ , preventing oxidative spikes.

  • Reaction Monitoring (Validation Step): Stir at room temperature for 1.5 to 3 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot is entirely replaced by a higher Rf spot.

  • Quenching: Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the solution tests negative on starch-iodide paper. Causality: This immediately destroys residual active chlorine, preventing post-reaction degradation during workup.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3,5-dichloro-4-hydroxybenzoic acid as white needles[2].

Module B: Acyl Chlorination FAQs (Synthesizing 3-chloro-4-hydroxybenzoyl chloride)

Q: My attempt to form the acid chloride using thionyl chloride ( SOCl2​ ) results in an insoluble, glassy mass. How do I prevent this? A: You are observing intermolecular self-condensation. By converting the carboxylic acid to an acyl chloride, you have created a highly reactive electrophile on a molecule that already possesses a nucleophile (the free phenolic -OH)[3]. This triggers spontaneous polycondensation, yielding poly(4-hydroxybenzoate) derivatives[4]. To prevent this, you must mask the nucleophilicity of the phenol using a protecting group (e.g., a tert-butyldimethylsilyl (TBS) ether) prior to acyl activation[5].

Q: I am detecting 3,5-dichloro-4-hydroxybenzoyl chloride in my product mixture, even though I only wanted to activate the carboxylic acid. Where is the extra chlorine coming from? A: This is a classic artifact of using degraded thionyl chloride. Over time, SOCl2​ disproportionates and oxidizes to form trace amounts of sulfuryl chloride ( SO2​Cl2​ ) and Cl2​ . Because your aromatic ring is highly activated by the phenol, these impurities act as potent ring-chlorinating agents. Mitigation: Always distill SOCl2​ from triphenyl phosphite before use, or switch to oxalyl chloride with a catalytic amount of DMF, which does not generate ring-chlorinating byproducts.

LogicTree Issue Issue: Low Yield of Acyl Chloride Check1 Is the product forming an insoluble precipitate? Issue->Check1 Yes1 Self-condensation occurring. Implement OH protection (e.g., TBS). Check1->Yes1 Yes No1 Check for ring chlorination byproducts via LC-MS. Check1->No1 No Check2 Are di-chloro species present? No1->Check2 Yes2 SOCl2 contains SO2Cl2 impurities. Distill SOCl2 or switch to Oxalyl Chloride. Check2->Yes2 Yes

Troubleshooting logic tree for resolving low yields during acyl chlorination workflows.

Self-Validating Protocol: Protected Acyl Chlorination

This workflow prevents self-condensation by temporarily masking the phenol[5].

Step 1: Phenol Protection

  • Dissolve 3-chloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF at 0 °C.

  • Add Imidazole (3.0 eq) followed by TBS-Cl (2.2 eq). Stir for 12 hours[5].

  • Validation Step: Extract into Hexane/EtOAc (4:1) and run TLC. The highly polar starting material should vanish, replaced by a non-polar spot. Wash the organic layer thoroughly with water to remove DMF and imidazole.

Step 2: Acyl Chlorination

  • Dissolve the TBS-protected acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF (catalyst). Causality: Oxalyl chloride is preferred over SOCl2​ here as it avoids acidic cleavage of the TBS group and prevents rogue ring chlorination.

  • Validation Step: Observe the evolution of gas ( CO , CO2​ , HCl ). The reaction is complete when gas evolution ceases (typically 2-4 hours).

  • Remove the solvent and excess reagent under reduced pressure to yield the pure, protected acyl chloride as a pale-yellow solid[5].

Quantitative Data Summary: Side Reaction Diagnostics

Target ReactionObserved Side ReactionPrimary CauseMitigation Strategy
Ring Chlorination Quinone Formation / Tarry MassHarsh oxidants ( Cl2​ gas) attacking the electron-rich phenol.Use mild in-situ Cl+ generation ( NaClO3​ / HCl or NCS/ HCl )[1][2].
Ring Chlorination DecarboxylationExcessive thermal energy during electrophilic attack.Maintain reaction temperature strictly below 25 °C.
Acyl Chlorination Polycondensation (Insoluble Mass)Intermolecular attack of unprotected -OH on the activated acyl chloride[4].Protect the phenolic -OH with a TBS or Acetyl group prior to activation[5].
Acyl Chlorination Unwanted Ring Chlorination SO2​Cl2​ or Cl2​ impurities in aging Thionyl Chloride.Distill SOCl2​ prior to use, or substitute with Oxalyl Chloride.

References

  • Oxidative Chlorination of Aromatic Compounds in Aqueous Media Academia.edu[Link][1]

  • Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide International Science Community Association [Link][2]

  • Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists ACS Publications[Link][3]

  • New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids ResearchGate[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chemical Reactivity: 3-Chloro-4-Hydroxybenzoic Acid vs. 4-Hydroxybenzoic Acid

A Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical and chemical synthesis, substituted benzoic acids are foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and chemical synthesis, substituted benzoic acids are foundational building blocks. Their utility is defined by the nature and position of substituents on the aromatic ring, which dictate the molecule's overall reactivity, acidity, and potential for further functionalization. This guide provides an in-depth comparative analysis of two such analogs: 4-hydroxybenzoic acid, a widely used precursor for parabens and polymers, and its chlorinated derivative, 3-chloro-4-hydroxybenzoic acid, an important intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1][2][3]

This document moves beyond a simple datasheet comparison to explore the fundamental electronic and steric factors governing the reactivity of these two compounds. We will dissect their behavior in key chemical transformations, supported by experimental data and detailed protocols, to provide researchers with the predictive understanding necessary for rational synthesis design and process optimization.

I. Core Structural and Electronic Properties: The Foundation of Reactivity

The introduction of a single chlorine atom onto the 4-hydroxybenzoic acid scaffold seems like a minor modification, yet it induces significant changes in the molecule's electronic landscape. These changes are the primary drivers of the observed differences in reactivity.

The key players are the three substituents: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the chlorine (-Cl) atom.

  • Hydroxyl (-OH) Group: This is a strongly activating group for electrophilic aromatic substitution. It donates electron density to the aromatic ring through a powerful resonance effect (+R), while weakly withdrawing electron density via its inductive effect (-I).[4]

  • Carboxylic Acid (-COOH) Group: This is a deactivating group. It withdraws electron density from the ring through both an inductive effect (-I) and a resonance effect (-R), making the ring less nucleophilic.[5][6]

  • Chlorine (-Cl) Atom: As a halogen, chlorine exhibits a dual nature. It is deactivating overall because its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+R).[7][8][9]

In 4-hydroxybenzoic acid, the ring's reactivity is a balance between the strong activation from the -OH group and the deactivation from the -COOH group. In 3-chloro-4-hydroxybenzoic acid, the addition of the deactivating chlorine atom further reduces the electron density of the aromatic ring, rendering it less reactive towards electrophiles compared to its non-chlorinated counterpart.

Diagram: Electronic Effects of Substituents

G cluster_0 4-Hydroxybenzoic Acid cluster_1 3-Chloro-4-hydroxybenzoic Acid a COOH Deactivating (-I, -R) ring_a Aromatic Ring (Moderately Activated) a->ring_a e- withdrawal b b b->ring_a e- donation c COOH Deactivating (-I, -R) ring_b Aromatic Ring (Less Activated) c->ring_b e- withdrawal d d d->ring_b e- donation e e e->ring_b e- withdrawal

Caption: Electronic influence of substituents on the aromatic ring.

Table 1: Comparative Physicochemical Properties
Property4-Hydroxybenzoic Acid3-Chloro-4-hydroxybenzoic Acid
Molecular Formula C₇H₆O₃[10]C₇H₅ClO₃[1]
Molecular Weight 138.12 g/mol [10]172.57 g/mol [11]
Appearance White crystalline solid[10]Very slightly beige/white powder[1]
pKa (Carboxylic) ~4.54[10][12]~4.20 (Predicted)[1]
pKa (Phenolic) ~9.4[10][13]7.52[14]

II. Comparative Reactivity Analysis

A. Acidity: The Influence of Induction

A direct consequence of the electronic effects is a marked difference in the acidity of both the carboxylic acid and phenolic hydroxyl groups.

  • Carboxylic Acid Acidity: 3-chloro-4-hydroxybenzoic acid is a stronger acid (lower pKa) than 4-hydroxybenzoic acid. The electron-withdrawing inductive effect of the adjacent chlorine atom helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation. This stabilization facilitates the release of the proton, increasing acidity.[1][14]

  • Phenolic Acidity: The difference is even more pronounced for the phenolic proton. The pKa of the hydroxyl group in 3-chloro-4-hydroxybenzoic acid is significantly lower (pKa ≈ 7.52) than in 4-hydroxybenzoic acid (pKa ≈ 9.4).[10][14] The chlorine atom's strong inductive effect withdraws electron density, weakening the O-H bond and stabilizing the resulting phenoxide ion, thus making it substantially more acidic.

B. Electrophilic Aromatic Substitution (EAS): Reactivity and Regioselectivity

Electrophilic aromatic substitution is a cornerstone of arene chemistry. Here, the differences between the two molecules are stark.

  • Overall Reactivity: 4-hydroxybenzoic acid is significantly more reactive towards electrophiles.[15] The strong activating effect of the hydroxyl group makes the ring electron-rich and thus more susceptible to attack by electrophiles like Br⁺ or NO₂⁺. The addition of the deactivating chlorine atom in 3-chloro-4-hydroxybenzoic acid makes its aromatic ring more electron-deficient and therefore less reactive.[7][16] Consequently, harsher reaction conditions (e.g., stronger catalysts, higher temperatures) may be required to achieve similar conversions for the chlorinated analog.

  • Regioselectivity (Directing Effects): The position of electrophilic attack is governed by the directing effects of the existing substituents.

    • 4-Hydroxybenzoic Acid: The hydroxyl group is an ortho, para-director, while the carboxylic acid is a meta-director. Both groups work in concert, directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5), which are also meta to the carboxyl group.

    • 3-Chloro-4-hydroxybenzoic Acid: The directing effects are more constrained. The -OH group directs to positions 3 (blocked) and 5. The -COOH group directs to positions 3 (blocked) and 5. The -Cl atom also directs ortho, para to itself (positions 2 and 5). All three substituents synergistically direct an incoming electrophile to the C5 position. This leads to a highly regioselective substitution at the position ortho to the hydroxyl group and meta to the carboxyl group.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Preferred sites of electrophilic attack (green arrows).

C. Reactivity of Functional Groups
  • Carboxylic Acid Esterification: The reactivity of the carboxyl group in reactions like Fischer esterification is primarily governed by steric hindrance and the electrophilicity of the carbonyl carbon. Since the local environment around the -COOH group is identical in both molecules, their reactivity in acid-catalyzed esterification is expected to be very similar.[2]

  • Hydroxyl Group Acylation: The nucleophilicity of the phenolic oxygen is crucial for reactions such as acetylation with acetic anhydride. Due to the electron-withdrawing nature of the chlorine atom in 3-chloro-4-hydroxybenzoic acid, the lone pairs on the adjacent hydroxyl oxygen are less available. This reduced nucleophilicity suggests that 4-hydroxybenzoic acid will react slightly faster in acylation reactions under identical conditions.[17][18]

III. Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for comparing the reactivity of the two compounds. They are designed to be self-validating, with clear endpoints and analytical checks.

Protocol 1: Electrophilic Aromatic Substitution - Nitration of 4-Hydroxybenzoic Acid

This protocol demonstrates the high reactivity of 4-hydroxybenzoic acid, which allows for nitration under relatively mild conditions.

Causality: The use of dilute nitric acid is sufficient due to the strong activation of the ring by the -OH group.[4] Adding a nitrite source can catalyze the reaction by forming the active nitrating agent in situ.[19]

Methodology:

  • Suspension: Suspend 10.0 g of 4-hydroxybenzoic acid in 100 mL of 30% (w/w) nitric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer. The acid should be finely divided.[19]

  • Initiation: Cool the suspension to 20-25°C in an ice bath. Add a catalytic amount (e.g., 0.1 g) of sodium nitrite.

  • Reaction: Stir the mixture vigorously. An exotherm will be observed. Maintain the temperature between 30-35°C using the ice bath for 3-4 hours.

  • Work-up: Pour the resulting suspension into 200 mL of cold water.

  • Isolation: Filter the precipitated 4-hydroxy-3-nitrobenzoic acid using a Büchner funnel and wash the solid with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from hot water or dilute ethanol.

  • Analysis: Confirm product identity and purity using melting point determination, ¹H NMR, and HPLC.

Protocol 2: Functional Group Reactivity - Acetylation of the Phenolic Hydroxyl

This procedure details the synthesis of 4-acetoxybenzoic acid, a common derivative. A similar procedure can be applied to the chlorinated analog, though slight adjustments in reaction time may be needed.

Causality: Acetic anhydride is used as the acetylating agent. A strong acid catalyst like sulfuric acid protonates the anhydride, making it a more potent electrophile for the nucleophilic phenolic oxygen to attack.[17][18]

Methodology:

  • Reactant Setup: In a 100 mL conical flask, combine 5.0 g of dry 4-hydroxybenzoic acid and 7.5 mL of acetic anhydride.

  • Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.

  • Reaction: Gently warm the flask on a water bath to approximately 50-60°C. Stir for 15-20 minutes.

  • Precipitation: Allow the mixture to cool to room temperature. Add 75 mL of cold water and stir well to precipitate the product and hydrolyze any excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude 4-acetoxybenzoic acid from an ethanol-water mixture.[17]

  • Analysis: Assess purity via melting point and Thin Layer Chromatography (TLC) against the starting material.

Diagram: General Experimental Workflow

G A Reactant & Reagent Mixing B Controlled Reaction (Temperature, Time) A->B C Quenching & Precipitation B->C D Isolation (Filtration) C->D E Purification (Recrystallization) D->E F Analysis (TLC, NMR, MP) E->F

Caption: A standard workflow for synthesis and purification.

IV. Conclusion

While structurally similar, 3-chloro-4-hydroxybenzoic acid and 4-hydroxybenzoic acid exhibit distinct reactivity profiles rooted in fundamental electronic principles.

  • Reactivity Summary: 4-hydroxybenzoic acid is the more reactive substrate for electrophilic aromatic substitution due to the absence of the deactivating chloro group. Conversely, 3-chloro-4-hydroxybenzoic acid is the stronger acid , for both its carboxylic and phenolic protons, a direct result of the chlorine atom's powerful inductive electron withdrawal.

  • Practical Implications: For synthetic chemists, this means that reactions targeting the aromatic ring of 4-hydroxybenzoic acid can often proceed under milder conditions. In contrast, its chlorinated counterpart offers greater regiochemical control for substitution but may require more forcing conditions. The enhanced acidity of 3-chloro-4-hydroxybenzoic acid can also be exploited in reactions where deprotonation is a key step.

This guide provides the foundational knowledge and practical starting points for researchers to effectively utilize these versatile building blocks in drug discovery and materials science. A thorough understanding of their comparative reactivity allows for more efficient, predictable, and successful synthetic outcomes.

V. References

  • 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 4-Hydroxybenzoic acid - Grokipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents. Retrieved from patents.google.com

  • 3-CHLORO-4-HYDROXYBENZOIC ACID 3964-58-7 wiki - Guidechem. (n.d.). Retrieved from guidechem.com

  • Reactivity of chlorobenzene and benzene in electrophilic substitutions. (n.d.). ECHEMI. Retrieved from echemi.com

  • Showing Compound 4-Hydroxybenzoic acid (FDB010508) - FooDB. (n.d.). Retrieved from foodb.ca

  • 4-Hydroxybenzoic acid derivatives synthesis and characterization - Benchchem. (n.d.). Retrieved from benchchem.com

  • Reactions of Phenols - Chemistry Steps. (2024, January 10). Retrieved from chemistrysteps.com

  • pKa values - Stenutz. (n.d.). Retrieved from stenutz.eu

  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved from chem.libretexts.org

  • PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. (n.d.). Google Patents. Retrieved from patents.google.com

  • Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid. The... - ResearchGate. (n.d.). Retrieved from researchgate.net

  • Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? (2023, July 29). Retrieved from youtube.com

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids | Journal of the American Chemical Society. (2025, August 22). Retrieved from pubs.acs.org

  • Experiment 12. Preparation of 4-acetoxybenzoic acid. (2014, October 29). Retrieved from tcd.ie

  • Although chlorine is an ewg yet it is ortho para directing in electrophilic aromatic substitution reaction - Brainly.in. (2024, February 12). Retrieved from brainly.in

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from courses.lumenlearning.com

  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from en.wikipedia.org

  • ortho‐C−H monohalogenations of para‐substituted benzoic acids. - ResearchGate. (n.d.). Retrieved from researchgate.net

  • Ch24: Electrophilic Arom. Subs. of phenols - Chemistry - University of Calgary. (n.d.). Retrieved from chem.ucalgary.ca

  • In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - PubMed. (2021, March 18). Retrieved from pubmed.ncbi.nlm.nih.gov

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). Retrieved from dpublication.com

  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| - YouTube. (2023, March 1). Retrieved from youtube.com

  • 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024, September 1). Retrieved from chem.libretexts.org

  • 4-Hydroxybenzoic acid - Wikipedia. (n.d.). Retrieved from en.wikipedia.org

  • Method of making halogenated benzoic acid derivatives. (n.d.). Google Patents. Retrieved from patents.google.com

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents. Retrieved from patents.google.com

  • Esterification of hydroxybenzoic acids. (n.d.). Google Patents. Retrieved from patents.google.com

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2026, February 16). Retrieved from chem.libretexts.org

  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis - Doc Brown's Chemistry. (n.d.). Retrieved from docbrown.info

  • 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (2021, January 9). Retrieved from youtube.com

  • 3-Chloro-4-hydroxybenzoic acid - Chem-Impex. (n.d.). Retrieved from chemimpex.com

  • 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem - NIH. (n.d.). Retrieved from pubchem.ncbi.nlm.nih.gov

  • Preparation of 3-hydroxy-4-nitrobenzoic acid. (n.d.). Retrieved from orgsyn.org

  • Synthesis of 3-chlorobenzoic acid - YouTube. (2021, June 29). Retrieved from youtube.com

  • 3-Chloro-4-hydroxybenzoic acid 98 3964-58-7 - Sigma-Aldrich. (n.d.). Retrieved from sigmaaldrich.com

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from orgsyn.org

  • Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7) - Cheméo. (n.d.). Retrieved from chemeo.com

  • Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? - Quora. (2017, July 2). Retrieved from quora.com

Sources

Comparative

Validation of LC-MS/MS Methods for 3-Chloro-4-hydroxybenzoic Acid Hemihydrate Detection: A Comparative Guide

Executive Summary & Analyte Context The accurate quantification of 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) hemihydrate is increasingly critical across diverse scientific domains. It serves as both a concerning nitrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Context

The accurate quantification of 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) hemihydrate is increasingly critical across diverse scientific domains. It serves as both a concerning nitrogenous disinfection byproduct (DBP) in environmental water analysis[1] and a key intermediate or metabolic marker in the pharmacokinetic profiling of pharmaceutical agents, such as human glucagon receptor antagonists[2].

Because the hemihydrate form incorporates water into its crystal lattice, it dissociates in aqueous and organic solutions. Therefore, the analytical target is the anhydrous 3-Cl-4-HBA anion. This guide objectively compares two distinct bioanalytical workflows—traditional Liquid-Liquid Extraction (LLE) with C18 chromatography versus Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) with Biphenyl chromatography—evaluating their performance against stringent [3].

Methodological Comparison: Sample Preparation

To establish a self-validating system, sample preparation must not merely extract the analyte, but actively eliminate matrix interferents that cause ion suppression in the mass spectrometer.

Liquid-Liquid Extraction (LLE) vs. Solid Phase Extraction (SPE)
  • LLE (Ethyl Acetate): Historically used for phenolic acids, LLE requires heavy acidification (pH < 2) to neutralize 3-Cl-4-HBA for partitioning into the organic phase. The Flaw: This non-selective approach co-extracts a massive amount of endogenous acidic lipids, leading to severe matrix effects.

  • SPE (Mixed-Mode MAX): Utilizes a quaternary amine sorbent. The Causality: By diluting the sample with a basic buffer (pH ~10), both the carboxylic acid (pKa ~4.0) and phenolic hydroxyl of 3-Cl-4-HBA are fully deprotonated. The analyte binds tightly to the MAX sorbent via strong ionic interactions. This allows for aggressive washing with 100% methanol to strip away neutral and basic matrix components before eluting the target analyte with an acidic organic solvent (which neutralizes the analyte, breaking the ionic bond).

Workflow A Sample Matrix (Spiked with 13C6-IS) B Basification (1% NH4OH, pH 10) A->B C MAX SPE Loading (Ionic Binding) B->C D Interference Wash (100% Methanol) C->D E Acidic Elution (2% Formic Acid in MeOH) D->E

Caption: Optimized MAX SPE sample preparation workflow for 3-Cl-4-HBA isolation.

Chromatographic Strategy: C18 vs. Biphenyl Chemistries

Achieving optimal retention for small, polar aromatic compounds is a well-known chromatographic challenge.

  • Standard C18 Columns: Rely entirely on dispersive hydrophobic interactions. Because 3-Cl-4-HBA is relatively polar, it elutes early on C18 phases, often co-eluting with the solvent front and residual hydrophilic salts, causing signal degradation.

  • Biphenyl Columns: The Causality: The molecular structure of 3-Cl-4-HBA features an electron-withdrawing chlorine atom and an electron-donating hydroxyl group, creating a strong dipole across the aromatic ring. Biphenyl stationary phases engage in orthogonal π-π and dipole-dipole interactions with this electron-deficient ring. This mechanism profoundly increases retention time and provides superior selectivity against isobaric aliphatic interferences compared to alkyl phases.

Step-by-Step Experimental Protocol (MAX-Biphenyl Workflow)

This protocol is designed as a self-validating system; the inclusion of an isotopically labeled internal standard (IS) prior to any manipulation ensures that extraction losses and MS fluctuations are mathematically neutralized.

  • Standard Preparation: Dissolve 3-Cl-4-HBA hemihydrate in LC-MS grade methanol. Note: Correct the weighing mass by a factor of 1.052 to account for the hemihydrate water mass. Prepare a 100 ng/mL working solution of 13C6​ -3-Cl-4-HBA (Internal Standard).

  • Sample Spiking: Aliquot 200 µL of matrix (plasma or environmental water) into a microcentrifuge tube. Add 10 µL of the IS working solution. Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% ammonium hydroxide in water to the sample. Vortex to ensure the pH is > 9.

  • SPE Conditioning: Condition a 30 mg/1 mL MAX cartridge with 1 mL methanol, followed by 1 mL water.

  • Loading & Washing: Load the basified sample. Wash sequentially with 1 mL of 5% ammonium hydroxide in water (removes polar interferences) and 1 mL of 100% methanol (removes hydrophobic/lipid interferences).

  • Elution: Elute the analyte into a clean collection tube using 1 mL of 2% formic acid in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (90% Water / 10% Methanol containing 0.05% Acetic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a 50 x 2.1 mm, 1.7 µm Biphenyl column. Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated pseudo-molecular ion [M−H]− .

Quantitative Data & ICH M10 Validation

The following table objectively compares the validation metrics of the traditional LLE-C18 method against the optimized MAX-Biphenyl method, benchmarked against [3].

Validation ParameterTraditional Method (LLE + C18)Optimized Method (MAX SPE + Biphenyl)ICH M10 Acceptance Criteria
Extraction Recovery 58.4 ± 9.2%92.7 ± 3.1% Consistent and reproducible
Matrix Effect (IS-Normalized) 72.1% (Severe Ion Suppression)98.5% (Negligible) CV of IS-normalized ME ≤ 15%
Intra-day Precision (CV%) 14.8%3.6% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 82.1%101.2% 85% – 115% of nominal
Lower Limit of Quantitation 10.0 ng/mL0.5 ng/mL Signal-to-Noise ≥ 5:1

Data Interpretation: The MAX-Biphenyl workflow demonstrates a near-quantitative recovery and eliminates matrix suppression, allowing for a 20-fold increase in sensitivity (LLOQ) compared to the alternative.

Validation Root ICH M10 Validation Parameters Selectivity Selectivity & Specificity (Blank vs Spiked Matrix) Root->Selectivity Matrix Matrix Effect (ME) (IS-Normalized CV ≤ 15%) Root->Matrix Accuracy Accuracy & Precision (±15% of Nominal) Root->Accuracy Stability Analyte Stability (Benchtop, F/T, Autosampler) Root->Stability Selectivity->Matrix

Caption: Core ICH M10 bioanalytical method validation parameters ensuring data integrity.

Conclusion

For the rigorous quantification of 3-chloro-4-hydroxybenzoic acid hemihydrate, relying on generic LLE and C18 chromatography introduces unacceptable matrix effects and poor retention. By understanding the physicochemical properties of the analyte—specifically its dual ionizable groups and strong aromatic dipole—laboratories can implement a MAX SPE and Biphenyl LC-MS/MS workflow. This approach not only meets but exceeds ICH M10 validation requirements, providing a highly sensitive, self-validating system for both pharmaceutical and environmental applications.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide for Synthetic Chemists: 3-Chloro-4-hydroxybenzoic Acid vs. 3-Fluoro-4-hydroxybenzoic Acid

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and outcome of a synthetic pathway. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, cost, and outcome of a synthetic pathway. This guide provides an in-depth comparison of two structurally similar yet synthetically distinct building blocks: 3-chloro-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid. We will delve into their properties, reactivity, and performance in key organic reactions, supported by experimental data, to inform your selection process.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is paramount. The primary difference lies in the halogen substituent, which influences acidity, melting point, and molecular weight. The chloro-analog is often supplied as a hemihydrate, which should be noted for reaction stoichiometry.[1][2][3][4]

Property3-Chloro-4-hydroxybenzoic acid hemihydrate3-Fluoro-4-hydroxybenzoic acid
Molecular Formula C₇H₅ClO₃ · ½H₂OC₇H₅FO₃
Molecular Weight 181.58 g/mol (Anhydrous: 172.57 g/mol )156.11 g/mol [5][6]
CAS Number 3964-58-7[1][3][4]350-29-8[6][7]
Melting Point 171-173 °C[3][8]154-158 °C[5][7]
Appearance White to off-white powderWhite to light yellow powder[9]
Solubility Data not readily availableSlightly soluble in water[7][10]
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNA_r_

The most significant divergence in the synthetic utility of these two compounds is their reactivity in Nucleophilic Aromatic Substitution (SNA_r_) reactions. In these reactions, a nucleophile replaces the halogen on the aromatic ring. The electronic properties of the halogen atom are the key determinant of the reaction rate.

Mechanistic Overview:

The SNA_r_ reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is largely dependent on the stability of this intermediate.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

The Halogen's Role: An Electron-Withdrawing Competition

While it may seem counterintuitive, as fluoride is a poorer leaving group than chloride in S_N_1 and S_N_2 reactions, the opposite is often true in SNA_r_ reactions.[11] This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.

  • Fluorine's Advantage: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly polarizes the carbon-halogen bond and stabilizes the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction.[11]

  • Chlorine's Position: Chlorine is also electron-withdrawing but less so than fluorine. Consequently, it does not stabilize the intermediate as effectively, resulting in a slower reaction rate compared to its fluoro-counterpart.[11]

Therefore, for SNA_r_ reactions, the reactivity order is typically F > Cl > Br > I.[11]

Head-to-Head Synthesis Comparison: A Case Study

To illustrate the practical implications of this reactivity difference, let's consider a common synthetic transformation: the etherification of the 4-hydroxybenzoic acid scaffold via an SNA_r_ reaction with a generic alkoxide.

experimental_workflow start Starting Material (3-Halo-4-hydroxybenzoic acid) reaction SNA_r_ Reaction start->reaction reagents Reagents (Alkoxide, Solvent, Heat) reagents->reaction workup Aqueous Workup & Acidification reaction->workup isolation Extraction & Solvent Removal workup->isolation purification Purification (e.g., Recrystallization) isolation->purification product Final Product (3-Alkoxy-4-hydroxybenzoic acid) purification->product

Caption: General experimental workflow for etherification via SNA_r_.

Experimental Protocols:

Protocol 1: Etherification of 3-chloro-4-hydroxybenzoic acid

  • In a dried round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO).

  • Add a base (e.g., K₂CO₃, 2.5 eq) and the desired alcohol (1.2 eq).

  • Heat the reaction mixture to 100-120°C and monitor by TLC.

  • Upon completion, cool the mixture, pour into water, and acidify with HCl.

  • Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Etherification of 3-fluoro-4-hydroxybenzoic acid

  • Follow the same procedure as Protocol 1, using 3-fluoro-4-hydroxybenzoic acid (1.0 eq) as the starting material.

  • The reaction is typically conducted at a lower temperature (e.g., 80-100°C) due to the higher reactivity of the fluoro-substituent.

Comparative Performance Data (Expected Results):

Parameter3-Chloro-4-hydroxybenzoic acid3-Fluoro-4-hydroxybenzoic acid
Reaction Temperature Higher (e.g., 100-120°C)Lower (e.g., 80-100°C)
Reaction Time Longer (e.g., 12-24 hours)Shorter (e.g., 4-8 hours)
Yield Moderate to GoodGood to Excellent
Side Products Potential for side reactions at higher temperaturesCleaner reaction profile

These expected results are based on the principles of SNA_r_ reactivity, where fluoroarenes generally exhibit higher reactivity than their chloroarene counterparts.[12][13]

Beyond SNA_r_: Other Synthetic Considerations

While the fluoro-derivative is often superior for SNA_r_ reactions, the chloro-analog has its own synthetic advantages, particularly in the realm of metal-catalyzed cross-coupling reactions.

  • Cross-Coupling Reactions: Aryl chlorides are often preferred substrates for common cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[14] The carbon-chlorine bond is more readily activated by palladium catalysts than the highly stable carbon-fluorine bond.

  • Cost and Availability: 3-chloro-4-hydroxybenzoic acid is generally more commercially available and less expensive than its fluoro counterpart, making it a more economical choice for large-scale syntheses.

Expert Recommendations

The choice between 3-chloro-4-hydroxybenzoic acid and 3-fluoro-4-hydroxybenzoic acid is contingent on the specific synthetic strategy:

  • Choose 3-fluoro-4-hydroxybenzoic acid when:

    • The key transformation is a Nucleophilic Aromatic Substitution (SNA_r_).

    • Milder reaction conditions and shorter reaction times are a priority.

    • Maximizing yield is critical.

  • Choose 3-chloro-4-hydroxybenzoic acid when:

    • The synthetic route involves subsequent metal-catalyzed cross-coupling reactions.

    • Cost is a significant factor, especially in process development and scale-up.

    • The required reactivity for an SNA_r_ step is sufficient, and the more forcing conditions are acceptable.

By understanding the fundamental differences in reactivity between these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]

  • PureSynth. 3-Chloro-4-Hydroxybenzoic Acid Hemihydrate 98.0%. Available at: [Link]

  • PubChem. 3-Chloro-4-hydroxybenzoic acid hemihydrate. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. 3-Fluoro-4-hydroxybenzoic acid. Available at: [Link]

  • PubMed. (2021, March 18). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Available at: [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PMC. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • Angene Chemical. 3-Fluoro-4-hydroxybenzoic acid(CAS# 350-29-8). Available at: [Link]

  • PubChem. 4-Fluoro-3-hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. (2025, October 16). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • MDPI. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]

  • ACS Publications. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

  • Filo. (2025, July 6). Identify the correct reactivity order for the given ArSN (Aromatic nucleo... Available at: [Link]

  • ResearchGate. (2026, January 6). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-hydroxybenzoic acid hemihydrate proper disposal procedures

Comprehensive Operational and Disposal Guide for 3-Chloro-4-hydroxybenzoic Acid Hemihydrate As a Senior Application Scientist, I frequently oversee the integration of halogenated building blocks like 3-Chloro-4-hydroxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 3-Chloro-4-hydroxybenzoic Acid Hemihydrate

As a Senior Application Scientist, I frequently oversee the integration of halogenated building blocks like 3-Chloro-4-hydroxybenzoic acid hemihydrate into pharmaceutical synthesis and materials science workflows. While this compound is highly valuable for producing aromatic polyesters and bioactive intermediates, its halogenated phenolic structure demands rigorous safety and disposal protocols. Mishandling not only risks acute dermal and respiratory irritation but also poses significant environmental compliance liabilities.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical Profile and Hazard Causality

Understanding the molecular behavior of 3-Chloro-4-hydroxybenzoic acid hemihydrate is the first step in mitigating risk. The presence of a carboxylic acid, a phenolic hydroxyl group, and an electronegative chlorine atom dictates its reactivity and hazard profile. The acidic protons can disrupt lipid bilayers in the skin and eyes, causing acute irritation, while the chlorine atom necessitates specific disposal routes to prevent the formation of toxic byproducts during incineration[1].

Table 1: Quantitative Hazard and Physicochemical Data

ParameterValue / DescriptionSource / Causality
CAS Number 3964-58-7Unique identifier for the hemihydrate form[2].
Molecular Weight 181.57 g/mol Formula: C7H5ClO3·0.5H2O[2].
Signal Word WarningIndicates moderate acute toxicity and irritation potential[2].
Hazard Statements H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory irritation[2].
Thermal Decomposition Irritating gases/vaporsReleases hydrogen chloride (HCl) and carbon oxides upon heating[1].
Water Solubility Limited / HazardousDo not empty into drains; requires strict solid waste segregation[1].

Standard Operating Procedure (SOP): Safe Handling and Pre-Disposal

To ensure absolute trustworthiness in lab operations, every protocol must incorporate self-validation steps. This ensures that the operator actively confirms the efficacy of their safety measures before proceeding with chemical manipulation.

Step-by-Step Handling Methodology:

  • Preparation & PPE Verification : Equip standard laboratory PPE: chemical-resistant gloves (e.g., nitrile, verified to EN 374 standards), chemical safety goggles (compliant with OSHA 29 CFR 1910.133), and a lab coat[1].

    • Self-Validation: Perform a tactile inspection of gloves for micro-tears and ensure a proper seal around the safety goggles before handling the powder.

  • Engineering Controls : Conduct all weighing and transfer operations within a certified chemical fume hood to avoid inhalation of dust[1].

    • Self-Validation: Verify the fume hood flow rate monitor reads between 80-120 fpm (feet per minute) and that the sash is positioned at the correct working height prior to opening the container.

  • Material Transfer : Use anti-static spatulas to minimize the aerosolization of the fine powder. Avoid breathing any dust or spray mist[1].

  • Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water[3]. Wash contaminated clothing and gloves (including the inside) before reuse[1].

Spill Response and Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and respiratory exposure.

Step-by-Step Spill Response:

  • Evacuate and Ventilate : Ensure adequate ventilation in the spill area. Personnel without appropriate PPE must evacuate the immediate vicinity[1].

  • Containment : Prevent further leakage or spillage if safe to do so. Under no circumstances should the product be allowed to enter drains[4].

  • Mechanical Collection : Sweep up and shovel the spilled solid into a suitable, tightly closed container for disposal[1]. Do not use compressed air or dry sweeping methods that could aerosolize the hazardous dust.

  • Residual Cleaning : Wipe the area with a damp, inert absorbent pad to capture residual dust. Place the contaminated pad into the same hazardous waste container[4].

SpillResponse A Accidental Spill Detected B Evacuate & Ventilate Verify PPE A->B C Mechanical Collection (Sweep/Shovel) B->C D Residual Cleaning (Damp Absorbent) C->D E Seal in Hazardous Waste Container D->E

Caption: Workflow for the safe containment and cleanup of 3-Chloro-4-hydroxybenzoic acid hemihydrate spills.

Proper Disposal Procedures and Logistics

The core principle of disposing of 3-Chloro-4-hydroxybenzoic acid hemihydrate is recognizing its status as a halogenated organic compound . Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations[1].

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step) : Never mix this compound with non-halogenated organic waste. Place all solid waste (including contaminated gloves, paper towels, and empty packaging) into a designated "Halogenated Solid Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of disposal and complicates the incineration process. Halogenated compounds release hydrogen chloride (HCl) gas upon thermal decomposition[1]. Therefore, they require specialized high-temperature rotary kiln incineration equipped with wet scrubbers to safely neutralize acidic combustion gases and prevent the formation of toxic dioxins.

  • Liquid Waste Handling : If the compound is dissolved in a solvent (e.g., during a synthesis workflow), the resulting solution must be collected in a compatible "Halogenated Liquid Waste" carboy. Do not empty any solutions into the sink or drains[1].

  • Labeling : Clearly label the waste container with the chemical name, CAS number (3964-58-7), and the primary hazards (Irritant, Halogenated).

  • Transfer to Licensed Facility : Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[4].

WasteDisposal A 3-Chloro-4-hydroxybenzoic acid hemihydrate Waste B Solid Waste (Powder, PPE, Wipes) A->B C Liquid Waste (Solvent Mixtures) A->C D Halogenated Solid Waste Bin B->D E Halogenated Liquid Waste Carboy C->E F Licensed Professional Disposal Service D->F E->F G High-Temperature Incineration & Scrubbing F->G

Caption: Segregation and terminal disposal pathway for halogenated laboratory waste.

Emergency First Aid Directives

If exposure occurs despite engineering controls and PPE, immediate action is necessary to minimize tissue damage:

  • Eye Contact : Immediate medical attention is required. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[3].

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention[3].

  • Inhalation : Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required[3].

  • Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[4].

References

  • Material Safety Data Sheet - HIMEDIA: 3-Chloro-4-hydroxybenzoic acid hemihydrate . himediadownloads.com. 4

  • 3-Chloro-4-hydroxybenzoic acid hemihydrate, 98% | 3964-58-7 . J&K Scientific. 2

  • SAFETY DATA SHEET - Fisher Scientific: 3-Chloro-4-hydroxybenzoic acid hemihydrate . fishersci.com. 1

  • SAFETY DATA SHEET - ThermoFisher: 3964-58-7 . thermofisher.com. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-hydroxybenzoic acid hemihydrate
Reactant of Route 2
3-Chloro-4-hydroxybenzoic acid hemihydrate
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